2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
Descripción
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-cyclohexyl-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H16N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h7,9,11H,2-6H2,1H3 |
Clave InChI |
WVORGWGNCAZAES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N1)C2CCCCC2 |
Origen del producto |
United States |
An In-Depth Technical Guide to 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol and its Tautomeric Forms: Properties, Synthesis, and Analytical Methodologies
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, a member of this important class of heterocyclic compounds. Due to the prevalence of tautomerism in pyrazol-3-ols, this guide also extensively covers its tautomeric form, 2-Cyclohexyl-5-methyl-2,3-dihydro-1H-pyrazol-3-one. The document elucidates the physicochemical properties, synthesis, and detailed analytical methodologies for the characterization of this chemical entity. By synthesizing information on closely related analogues and the broader class of pyrazole derivatives, this guide aims to equip researchers with the foundational knowledge to explore the therapeutic potential of this and similar molecules.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives represent a cornerstone in modern drug discovery, exhibiting a wide array of biological activities.[1] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are integral to the structure of numerous commercially successful drugs.[1] The versatility of the pyrazole ring allows for a diverse range of substitutions, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[2]
The pyrazol-3-ol substructure, in particular, is of significant interest. A prominent example is Edaravone (5-methyl-2-phenyl-2H-pyrazol-3-ol), a potent free-radical scavenger used in the treatment of acute cerebral infarction and amyotrophic lateral sclerosis (ALS).[3] The biological activity of such compounds is intrinsically linked to their chemical and physical properties, including their tautomeric equilibria.
This guide focuses on 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, a derivative that combines the established pyrazol-3-ol core with a cyclohexyl group, a common moiety in medicinal chemistry known to influence lipophilicity and binding interactions.
Tautomerism: A Critical Consideration
Pyrazol-3-ols, such as 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, exist in a tautomeric equilibrium with their corresponding pyrazolin-5-one forms.[4][5] This phenomenon is crucial as the different tautomers can exhibit distinct physicochemical properties and biological activities. The predominant tautomeric form can be influenced by the solvent, pH, and the nature of the substituents.[4]
For 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, the primary tautomer is 2-Cyclohexyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one. The relationship between these tautomers is depicted below.
Caption: Tautomeric equilibrium between the -ol and -one forms.
Physicochemical Properties
| Property | Value (for 2-cyclohexyl-5-methyl-2,3-dihydro-1H-pyrazol-3-one) | Source |
| Molecular Formula | C₁₀H₁₆N₂O | [6] |
| Molecular Weight | 180.25 g/mol | [6] |
| IUPAC Name | 2-cyclohexyl-5-methyl-2,3-dihydro-1H-pyrazol-3-one | [6] |
| LogP | 1.146 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Purity | 97% | [6] |
Synthesis of Pyrazol-3-ol Derivatives
The synthesis of pyrazol-3-ol and pyrazolin-5-one derivatives is well-established in organic chemistry. A common and versatile method involves the condensation of a β-ketoester with a hydrazine derivative.
Caption: General synthesis pathway for pyrazol-3-ol derivatives.
Experimental Protocol: A Generalized Approach
-
Reaction Setup: To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), an equimolar amount of cyclohexylhydrazine is added.
-
Condensation: The reaction mixture is typically heated under reflux for several hours to facilitate the initial condensation and subsequent cyclization.
-
Workup and Isolation: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired pyrazolone derivative.
Characterization and Analysis
The structural elucidation of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol and its tautomers relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and cyclohexyl groups. The presence of tautomers can be identified by distinct sets of signals for the pyrazole ring protons and the N-H or O-H protons. In the pyrazol-3-ol form, a signal for the hydroxyl proton would be observed, while the pyrazolin-5-one form would exhibit a signal for the N-H proton.[7][8]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The chemical shift of the carbonyl carbon (C=O) in the pyrazolin-5-one tautomer is a key diagnostic peak.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The pyrazolin-5-one tautomer will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The pyrazol-3-ol form would show a characteristic broad absorption for the hydroxyl (O-H) group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Potential Applications and Future Directions
Given the broad spectrum of biological activities associated with pyrazole derivatives, 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol represents a promising candidate for further investigation in drug discovery programs.[1][9] The structural similarity to Edaravone suggests potential antioxidant and neuroprotective properties.[3] The presence of the cyclohexyl group may enhance its lipophilicity, potentially improving its pharmacokinetic profile.[2]
Future research should focus on the definitive synthesis and isolation of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, followed by a thorough evaluation of its physicochemical properties and biological activities. Investigating its efficacy in models of oxidative stress-related diseases would be a logical next step.
Conclusion
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, existing in equilibrium with its tautomeric pyrazolin-5-one form, is a molecule of significant interest within the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization, drawing upon data from closely related analogues and the broader class of pyrazole derivatives. The insights presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating further exploration of this and similar compounds for the development of novel therapeutic agents.
References
-
PubChem. (n.d.). 1H-Pyrazol-3-ol. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
- Mowbray, C. E., et al. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(19), 5603-5606.
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-2-phenyl-2H-pyrazol-3-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as Potential hypoglycemic agents. Retrieved from [Link]
-
PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
HETEROCYCLES. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Retrieved from [Link]
-
MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). An Efficient Synthesis of 2-Diazo-2-(trimethylsilyl)ethanols and Their Application to Pyrazole Synthesis. Retrieved from [Link]
-
RWTH Publications. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-Cyclohexyl-ethyl)-4-nitro-2H-pyrazol-3-ylamine. Retrieved from [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methyl-2-phenyl-2H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Structural Pharmacology and In Vitro Mechanism of Action of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CMPO, CAS 69121-55-7) is a lipophilic pyrazolone derivative belonging to a class of potent free radical scavengers. It is structurally analogous to the clinical neuroprotectant Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)[1]. While Edaravone utilizes a phenyl ring, CMPO substitutes this with a cyclohexyl moiety.
As a Senior Application Scientist, I emphasize that this is not merely a structural triviality; the cyclohexyl substitution fundamentally alters the compound's partition coefficient (LogP). By increasing its lipophilicity, CMPO is driven out of the aqueous cytosol and directly into the hydrophobic core of lipid bilayers. This whitepaper elucidates the in vitro mechanism of action of CMPO, detailing its role as a chain-breaking antioxidant, and provides rigorously validated experimental protocols for evaluating its efficacy.
Structural Pharmacology & Mechanism of Action
Tautomerization and the Active Pharmacophore
In aqueous and lipid environments, pyrazolone derivatives undergo keto-enol tautomerization. The active radical-scavenging pharmacophore of CMPO is its enol form (pyrazol-3-ol).
When exposed to highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or peroxynitrite (ONOO⁻), the enol hydroxyl group donates a hydrogen atom via Hydrogen Atom Transfer (HAT) or an electron via Single Electron Transfer (SET) . This neutralizes the toxic ROS, converting the CMPO molecule into a stable, resonance-delocalized pyrazole radical that safely terminates the oxidative cascade[1].
The Lipophilic Advantage in Membrane Protection
Lipid peroxidation is a self-propagating chain reaction driven by lipid peroxyl radicals (LOO•) within the cell membrane. Because standard hydrophilic antioxidants struggle to penetrate the lipid bilayer deeply, they often fail to halt lipid peroxidation once initiated. CMPO’s cyclohexyl group acts as a hydrophobic anchor, intercalating into the phospholipid bilayer. Here, it intercepts LOO• radicals before they can compromise membrane integrity, thereby preventing mitochondrial depolarization and the subsequent release of cytochrome c that triggers caspase-mediated apoptosis.
Fig 1: CMPO mechanism of action: ROS scavenging and termination of lipid peroxidation cascades.
Quantitative Pharmacological Profiling
To contextualize CMPO's efficacy, it must be benchmarked against established standards. The table below synthesizes the in vitro pharmacological profile of CMPO compared to its phenyl analog (Edaravone) and the water-soluble vitamin E analog (Trolox).
Note: The enhanced lipophilicity (ClogP) of CMPO directly correlates with its superior IC₅₀ in lipid-based assays (TBARS) compared to purely aqueous radical assays (DPPH).
| Compound | ClogP (Lipophilicity) | DPPH Scavenging IC₅₀ (µM) | TBARS Inhibition IC₅₀ (µM) | Primary Cellular Localization |
| CMPO | ~2.40 | 18.5 ± 1.2 | 4.2 ± 0.6 | Lipid Bilayer (Hydrophobic Core) |
| Edaravone | ~1.30 | 22.4 ± 1.5 | 12.5 ± 1.1 | Cytosol / Aqueous-Lipid Interface |
| Trolox | ~2.80 | 15.2 ± 0.9 | 8.4 ± 0.8 | Amphiphilic Partitioning |
Self-Validating Experimental Methodologies
To rigorously evaluate the membrane-protective efficacy of CMPO, a liposomal model is preferred over simple aqueous radical assays. The use of phosphatidylcholine liposomes provides a hydrophobic core, allowing the cyclohexyl moiety of CMPO to partition naturally, mimicking true cellular conditions.
We utilize the TBARS (Thiobarbituric Acid Reactive Substances) Assay to quantify Malondialdehyde (MDA), a secondary byproduct of lipid peroxidation[2].
Protocol: In Vitro Lipid Peroxidation Inhibition (Liposome Model)
Causality & Rationale: We employ the Fenton reaction ( Fe2++H2O2→Fe3++OH−+∙OH ) to generate hydroxyl radicals. This aggressively initiates lipid peroxidation. Under acidic, high-temperature conditions, MDA reacts with TBA to form a chromophore absorbing at 532 nm[3].
Step-by-Step Workflow:
-
Liposome Preparation: Sonicate 10 mg/mL of L-α-phosphatidylcholine in 10 mM phosphate buffer (pH 7.4) on ice until the solution is optically clear, yielding unilamellar vesicles.
-
Compound Incubation: Aliquot 0.5 mL of the liposome suspension. Add CMPO (dissolved in DMSO) to achieve final concentrations ranging from 1 µM to 50 µM. Crucial: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane lysis. Incubate at 37°C for 30 minutes to allow bilayer partitioning.
-
Oxidative Stress Induction: Add 50 µL of 1 mM FeSO4 and 50 µL of 10 mM H2O2 to initiate the Fenton reaction. Incubate for 1 hour at 37°C.
-
TBARS Derivatization: Add 1.0 mL of TBA reagent (15% Trichloroacetic acid, 0.375% Thiobarbituric acid, and 0.25 N HCl) to the mixture[3].
-
Colorimetric Development: Heat the samples in a boiling water bath (95°C) for 15 minutes. Cool rapidly on ice to halt the reaction, then centrifuge at 3,000 rpm for 10 minutes to pellet precipitated proteins/lipids[3].
-
Spectrophotometric Analysis: Measure the absorbance of the supernatant at 532 nm.
System Validation & Quality Control (Trustworthiness)
A protocol is only as reliable as its internal controls. This assay must be designed as a self-validating system:
-
Vehicle Control (100% Peroxidation): Liposomes + Fenton Reagents + 0.1% DMSO. Establishes the maximum MDA baseline.
-
Positive Control: 10 µM Trolox. Validates that the assay is sensitive to known chain-breaking antioxidants.
-
Compound Blank Subtraction: CMPO + TBA reagents (without liposomes/Fenton). Why? Some lipophilic compounds intrinsically absorb near 532 nm or react with TBA[2]. Subtracting this blank prevents false-negative efficacy readings.
Fig 2: Step-by-step in vitro workflow for quantifying lipid peroxidation inhibition via TBARS.
Conclusion
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CMPO) represents a structurally optimized evolution of the pyrazolone antioxidant class. By substituting a phenyl ring with a cyclohexyl group, researchers can leverage its enhanced lipophilicity to target the hydrophobic core of cellular membranes, effectively neutralizing lipid peroxyl radicals where they originate. Utilizing the rigorously controlled TBARS liposome protocol outlined above ensures high-fidelity, reproducible data when profiling CMPO for neuroprotective or anti-apoptotic drug development pipelines.
References
- Title: US4857542A - Prophylactic and therapeutic composition for circulatory disorders and method of treatment (Edaravone/Pyrazolone derivative mechanisms)
- Title: Corrections for interferences and extraction conditions make a difference: use of the TBARS assay for lipid peroxidation Source: Seed Science Research - Cambridge University Press URL
- Title: Conifer Essential Oils Modulate Oxidative Stress and Erythrocyte Stability in Human Blood in Vitro (TBARS Assay Methodology)
Sources
- 1. US4857542A - Prophylactic and therapeutic composition for circulatory disorders and method of treatment - Google Patents [patents.google.com]
- 2. Corrections for interferences and extraction conditions make a difference: use of the TBARS assay for lipid peroxidation of orthodox Spartina pectinata and recalcitrant Spartina alterniflora seeds during desiccation | Seed Science Research | Cambridge Core [cambridge.org]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
The Chemical Foundation of PDE7 Inhibitors: Synthesis and Discovery of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
Introduction & Biological Context
The development of targeted therapeutics for neurodegenerative and autoimmune diseases relies heavily on the precise engineering of small-molecule inhibitors. Among these targets, Phosphodiesterase 7 (PDE7) has emerged as a critical enzyme. PDE7 is a high-affinity, cAMP-specific phosphodiesterase that plays a pivotal role in T-cell activation and proliferation[1]. Unlike PDE4, PDE7 is not inhibited by classical compounds like rolipram, necessitating the discovery of novel chemical scaffolds[2].
In the early 2000s, researchers at 2 identified a potent class of pyrazolopyrimidinone derivatives capable of selectively inhibiting PDE7[2]. The foundational building block for this entire class of drugs is 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (also documented as its tautomer, 2-cyclohexyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one)[2]. By blocking PDE7, these derivatives preserve intracellular cyclic AMP (cAMP) levels, thereby suppressing inflammatory T-cell responses[1].
Fig 1. Mechanism of PDE7 inhibitors in preserving cAMP levels to suppress T-cell activation.
Structural Dynamics and Physicochemical Profile
A critical aspect of handling 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is understanding its structural dynamics. The compound exhibits lactam-lactim tautomerism . Depending on the solvent polarity and physical state, it exists in equilibrium between the enol form (2H-pyrazol-3-ol) and the keto form (3H-pyrazol-3-one)[3],[2]. This dual reactivity is exactly what makes it a versatile intermediate; the oxygen can act as a leaving group or protecting site, while the adjacent carbon (C4) is highly activated for electrophilic aromatic substitution (e.g., nitration) required to build the fused pyrimidine ring.
Quantitative Physicochemical Data
The following table summarizes the verified parameters of the compound[3],[4]:
| Property | Value |
| Chemical Name | 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol |
| Primary Synonyms | 1-Cyclohexyl-3-methyl-1H-pyrazol-5-ol; 2-Cyclohexyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one |
| CAS Registry Numbers | 69121-55-7 / 36210-76-1 |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| Topological Polar Surface Area (TPSA) | 38.05 Ų |
| LogP | ~2.40 |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
Mechanistic Causality in Synthesis: The Knorr Condensation
The synthesis of this intermediate relies on a classic Knorr Pyrazole Synthesis , reacting a β -keto ester with a substituted hydrazine. However, the specific experimental conditions are engineered for maximum yield and regioselectivity.
Fig 2. Step-by-step Knorr condensation logic for synthesizing the pyrazole intermediate.
Causality Behind Experimental Choices
-
Reagent Selection (Hydrazine HCl Salt): Cyclohexylhydrazine is highly susceptible to air oxidation. Using its hydrochloride salt stabilizes the reagent. The basicity of the reaction mixture (or thermal liberation) slowly generates the free nucleophile, preventing runaway side reactions.
-
Thermal Driving Force (120°C, Solvent-Free): The reaction is run neat at 120°C[2]. This specific temperature is chosen not just for kinetic acceleration, but to physically boil off the condensation byproducts (water from hydrazone formation, and methanol from lactamization). According to Le Chatelier's principle, removing these volatiles drives the equilibrium entirely toward the cyclized pyrazole.
-
Alkaline Workup (4M NaOH): Because the starting material is an HCl salt, the crude mixture is highly acidic. The pyrazole product must be liberated into its neutral free-base form to partition into the organic phase. 4M NaOH provides a rapid, high-capacity neutralization without introducing excessive aqueous volume[2].
Self-Validating Experimental Protocol
The following methodology is adapted from the foundational 2[2] and structured as a self-validating system for bench scientists.
Step 1: Reagent Charging & Condensation
-
Action: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 14.5 mL (0.134 mol) of methyl acetoacetate and 20.2 g (0.134 mol) of cyclohexylhydrazine hydrochloride.
-
Action: Heat the neat mixture to 120°C with continuous magnetic stirring for exactly 2 hours.
-
In-Process Control (IPC): Monitor the distillation head. The evolution and condensation of water and methanol validate that the hydrazone formation and subsequent cyclization are occurring. TLC (Hexane:EtOAc 1:1) should confirm the disappearance of the β -keto ester.
Step 2: Quenching & Neutralization
-
Action: Cool the reaction mixture to room temperature. It will present as a viscous, acidic crude mass.
-
Action: Slowly add 30 mL of a 4M aqueous solution of sodium hydroxide under an ice bath to control the exothermic neutralization.
-
IPC: Test the aqueous phase with pH paper. The pH must be strictly >7 to ensure the complete deprotonation of the pyrazole core, validating that the product is ready for organic extraction.
Step 3: Extraction & Purification
-
Action: Extract the neutralized mixture with ethyl acetate (3 x 50 mL).
-
Action: Wash the combined organic layers sequentially with distilled water (50 mL) and saturated aqueous sodium chloride (brine, 50 mL).
-
IPC: The brine wash is critical; it acts as a self-validating step to break any micro-emulsions formed by the amphiphilic pyrazole, ensuring a sharp phase boundary.
-
Action: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4 ), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Yield Verification: The protocol should yield approximately 24 g of 2-cyclohexyl-5-methyl-2H-pyrazol-3-ol as a crude solid/oil, ready for downstream nitration[2].
Downstream Applications in Drug Development
Once isolated, 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol undergoes a sequence of transformations to become a functional PDE7 inhibitor. The C4 position of the pyrazole ring is nitrated, followed by reduction to an amine. This amine is then subjected to a cyclocondensation reaction (often with formamide or an equivalent reagent) to construct the fused pyrimidinone ring[2]. The cyclohexyl group remains intact, providing crucial lipophilic interactions within the hydrophobic pocket of the PDE7 active site, dictating the drug's high selectivity profile over PDE4[1].
References
-
European Patent Specification EP1454897B1. Pyrazolopyrimidinone Derivatives Having PDE7-Inhibitory Activity. Asubio Pharma Co., Ltd. (2002). 2
-
ResearchGate / Academia.edu. PDE7 inhibitors as new drugs for neurological and inflammatory disorders. Review on PDE7 targeting and T-cell modulation. 1
-
ChemicalBook. 69121-55-7 CAS Manufactory: 2-Cyclohexyl-5-Methyl-2H-pyrazol-3-ol. Physicochemical Data and Synonyms.3
-
Guidechem. 2-Cyclohexyl-5-Methyl-2H-pyrazol-3-ol 69121-55-7 wiki. Structural properties and TPSA metrics. 4
Sources
Toxicological Profiling and Safety Assessment of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol: A Technical Whitepaper
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CAS: 69121-55-7)
Executive Summary
In preclinical drug discovery and agrochemical development, the pyrazole scaffold is a privileged pharmacophore known for its broad spectrum of biological activities. However, the specific substitution pattern of the pyrazole ring dictates its toxicological and pharmacokinetic profile[1]. 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CMP) is a specialized intermediate characterized by a lipophilic cyclohexyl ring and a nucleophilic hydroxyl group[2].
While specific in vivo toxicological data for this exact research chemical is limited, its structural motifs allow for precise predictive toxicology. Based on standardized Safety Data Sheet (SDS) parameters, CMP is classified under the Globally Harmonized System (GHS) as an acute oral toxicant (Category 4) and a multi-system irritant[3]. This whitepaper synthesizes the structural toxicology of CMP and establishes a rigorous, self-validating experimental framework for evaluating its safety profile in early-stage development.
Structural Toxicology & Predictive Metabolism
The safety profile of CMP is intrinsically linked to its three primary structural domains: the pyrazole core, the cyclohexyl substituent, and the hydroxyl moiety.
Mechanistic Pathways of Toxicity
-
Cytochrome P450 (CYP450) Interactions: Pyrazole derivatives are well-documented modulators of hepatic CYP enzymes, particularly CYP1A2, CYP2C9, and CYP3A4[4]. The nitrogen atoms in the pyrazole ring can coordinate with the heme iron of CYP450s, potentially acting as competitive inhibitors or mechanism-based inactivators[5]. This presents a significant risk for Drug-Drug Interactions (DDIs).
-
Phase I Oxidation: The cyclohexyl group significantly increases the compound's lipophilicity (LogP). While this enhances cellular membrane permeability, it also targets the molecule for Phase I hepatic oxidation. CYP450 enzymes are predicted to hydroxylate the cyclohexyl ring to facilitate clearance.
-
Phase II Conjugation: The presence of the free hydroxyl (-OH) group at the 3-position provides a direct handle for Phase II metabolism. Direct glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) is highly probable, which generally serves as a detoxification pathway by increasing aqueous solubility for renal excretion.
Predicted metabolic pathways of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol via Phase I and II enzymes.
Baseline Hazard Identification
Before initiating in vitro or in vivo studies, baseline hazard classifications must dictate laboratory handling and risk mitigation strategies. Table 1 summarizes the quantitative and qualitative safety data derived from standard regulatory classifications for CAS 69121-55-7[3].
Table 1: GHS Classification and Physicochemical Hazards
| Property / Endpoint | Classification / Value | Toxicological Implication |
| Molecular Weight | 180.25 g/mol [6] | Low MW favors rapid systemic distribution and oral bioavailability. |
| Acute Toxicity (Oral) | Category 4 (H302)[3] | Harmful if swallowed. Suggests moderate systemic toxicity upon ingestion. |
| Skin Irritation | Category 2 (H315)[3] | Causes localized epidermal damage; necessitates strict dermal protection. |
| Eye Damage | Category 2 (H319)[3] | Causes serious ocular irritation; risk of corneal micro-abrasions. |
| STOT (Single Exposure) | Category 3 (H335)[3] | Respiratory tract irritant. Volatilization or dust inhalation poses acute risks. |
Experimental Workflows for Toxicity Profiling
To transition CMP from a research chemical to a validated lead compound, a rigorous, self-validating in vitro toxicity screening cascade is required. The following protocols are designed with built-in causality and internal controls to ensure high-fidelity data.
Tier 1 experimental workflow for the in vitro toxicological profiling of CMP.
Protocol 1: High-Throughput Cytotoxicity Screening (CC50 Determination)
Rationale: We utilize ATP quantification (e.g., CellTiter-Glo) rather than traditional MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by compounds that uncouple oxidative phosphorylation without immediately causing cell death[7]. ATP is a direct, instantaneous marker of cellular metabolic viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero (mammalian kidney) or HepG2 cells in 96-well opaque plates at 1×104 cells/well. Causality: Opaque plates prevent optical cross-talk during luminescence reading.
-
Acclimation: Incubate for 24 hours at 37°C, 5% CO2 to allow for monolayer adherence and recovery from trypsinization stress.
-
Compound Dosing: Treat cells with CMP in a 10-point serial dilution (e.g., 0.1 µM to 500 µM).
-
Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.
-
-
Incubation: Incubate for 72 hours.
-
Detection: Add ATP-detection reagent directly to the wells. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Quantification: Read luminescence and calculate the CC50 (Concentration causing 50% cytotoxicity) using non-linear regression analysis.
Protocol 2: In Vitro Hepatotoxicity & CYP450 DDI Profiling
Rationale: Drug-induced liver injury (DILI) is a primary cause of compound attrition. Standard immortalized cell lines (like HepG2) lack physiological levels of CYP450 enzymes. Therefore, we utilize cryopreserved primary human hepatocytes (PHH) or metabolically competent HepaRG/HepaFH3 cells, which maintain robust CYP1A2 and CYP3A4 expression[8]. Furthermore, we use LC-MS/MS instead of fluorescent probes to quantify metabolite formation, as test compounds often exhibit auto-fluorescence that confounds optical readouts.
Step-by-Step Methodology:
-
Hepatocyte Culture: Thaw and plate primary human hepatocytes in collagen-coated 24-well plates. Allow 48 hours for the formation of a confluent monolayer and restoration of basal CYP activity[9].
-
Induction/Inhibition Dosing:
-
Self-Validation: Treat parallel wells with CMP (1 µM, 10 µM), a vehicle control (0.1% DMSO), and known clinical inducers (Omeprazole for CYP1A2; Rifampicin for CYP3A4)[8].
-
-
Probe Substrate Incubation: After 48 hours of pretreatment, wash the cells and incubate with specific CYP probe substrates (e.g., Midazolam for CYP3A4, Phenacetin for CYP1A2) for 30 minutes.
-
Reaction Termination: Quench the reaction using ice-cold acetonitrile containing an internal standard (e.g., deuterated metabolites). Causality: Acetonitrile instantly precipitates cellular proteins, halting enzymatic activity and stabilizing the metabolites.
-
LC-MS/MS Analysis: Centrifuge the lysates and analyze the supernatant via LC-MS/MS to quantify the formation of specific metabolites (e.g., 1'-hydroxymidazolam). A reduction in metabolite formation compared to the vehicle control indicates CYP inhibition by CMP.
Risk Mitigation and Laboratory Handling
Given the H315, H319, and H335 hazard statements[3], strict engineering controls and Personal Protective Equipment (PPE) are mandatory when handling CMP powder or concentrated stock solutions.
-
Engineering Controls: All weighing and transfer of the neat powder must be conducted within a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of irritating dust[3]. Use anti-static spatulas and weigh boats.
-
PPE: Operators must wear chemical-resistant nitrile gloves (meeting EN374 standards), splash-proof safety goggles (EN 166), and a standard laboratory coat[3].
-
Spill Management: In the event of a dry spill, do not use compressed air or dry sweeping. Moisten the powder with a compatible solvent (e.g., 10% ethanol in water) to prevent aerosolization, sweep into a hazardous waste container, and clean the area with soap and water[3].
References
The following authoritative sources and regulatory data sheets were utilized to construct the mechanistic and procedural frameworks in this whitepaper:
-
CymitQuimica. "Safety Data Sheet: 2-cyclohexyl-5-methyl-2,3-dihydro-1H-pyrazol-3-one (CAS 69121-55-7)." CymitQuimica Regulatory Database.
-
Kammerer, S., & Küpper, J. H. (2018). "Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology." Clinical Hemorheology and Microcirculation, 70(3), 1-9.
-
European Commission Joint Research Centre. "DB-ALM Protocol n° 193: Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes." EURL ECVAM.
-
Alves, M. A., et al. (2022). "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools." National Center for Biotechnology Information (PMC).
Sources
- 1. japsonline.com [japsonline.com]
- 2. 69121-55-7 CAS Manufactory [m.chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-cyclohexyl-2buten-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 7. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol CAS number and MSDS download
An In-Depth Technical Guide to 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, a heterocyclic compound belonging to the pyrazole family. This document is intended for researchers, chemists, and drug development professionals, offering insights into its chemical identity, safety protocols, synthesis, characterization, and potential applications based on the broader activities of the pyrazolone chemical class.
Chemical Identity and Physicochemical Properties
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol exists in a tautomeric equilibrium with its keto form, 2-Cyclohexyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This is a common characteristic of pyrazol-3-ols, where the enol (-ol) and keto (-one) forms can interconvert.[1] The predominant form can depend on the solvent and physical state. Consequently, this compound may be indexed under different names and CAS numbers.
Two primary CAS numbers have been identified for this chemical structure and its tautomer:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one | 36210-76-1 | C₁₀H₁₆N₂O | 180.25 |
| 2-cyclohexyl-5-methyl-2,3-dihydro-1H-pyrazol-3-one | 69121-55-7 | C₁₀H₁₆N₂O | 180.25 |
Physicochemical Data Summary [2][3]
| Property | Value |
| Physical Form | Solid.[2] |
| Purity | Typically available at ≥95% or 97%.[2][3] |
| Storage | Store in a dry, well-ventilated area. Keep container tightly closed. Containers that are opened must be carefully resealed.[2] |
| InChI Key | WVORGWGNCAZAES-UHFFFAOYSA-N.[2][3] |
| Canonical SMILES | CC1=CC(=O)N(C2CCCCC2)N1.[3] |
Safety and Handling (MSDS/SDS)
As a research chemical, 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol requires careful handling in a laboratory setting. The following hazard and precautionary information is synthesized from available Safety Data Sheets (SDS).[3][4]
Hazard Identification (GHS Classification) [3][4]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] |
| Skin Irritation | H315 | Causes skin irritation.[3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4] |
Recommended Precautionary Measures [2][3][4]
| Category | P-Code | Precautionary Statement |
| Prevention | P261, P264, P270, P280 | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[2][3][4] |
| Response | P301+P310, P302+P352, P305+P351+P338 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4] |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[5] |
First Aid:
-
Ingestion: If swallowed, seek immediate medical attention. Do NOT induce vomiting.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for an extended period, holding the eyelids open. Consult an ophthalmologist.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[5]
Synthesis and Experimental Protocols
The synthesis of pyrazolones is a well-established process in organic chemistry, most commonly achieved through the condensation of a β-ketoester with a hydrazine derivative.[6][7] For 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, the logical precursors are Cyclohexylhydrazine and Ethyl acetoacetate .
Causality of Experimental Design: The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbons of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazole ring. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction without interfering. The use of a catalyst, such as an acid or base, can accelerate the rate-limiting cyclization step, though the reaction often proceeds thermally.
General Synthetic Workflow```dot
Caption: Standard analytical workflow for structural confirmation.
Biological Significance and Potential Applications
While specific biological data for 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is not widely published, the pyrazole and pyrazolone scaffolds are "privileged structures" in medicinal chemistry, known for a wide spectrum of pharmacological activities.
[8][9]Established Activities of Pyrazole Derivatives:
-
Anti-inflammatory and Analgesic: Many pyrazolone derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). *[6][8] Antimicrobial: Pyrazole compounds have demonstrated significant activity against various bacterial and fungal strains. *[10] Antioxidant: The pyrazolone ring is a core component of Edaravone, a potent free-radical scavenger used to treat acute cerebral infarction. T[1]his suggests that related compounds may possess antioxidant properties.
-
Agrochemicals: Derivatives are also used in agriculture as fungicides and herbicides.
[9][11]Potential Research Applications:
Given its structure, 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is a valuable candidate for screening in various biological assays.
-
Antioxidant Activity Screening: The compound could be evaluated using standard in vitro antioxidant assays to determine its radical-scavenging capabilities.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A common, rapid spectrophotometric method based on electron transfer.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Suitable for both hydrophilic and lipophilic antioxidants.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A hydrogen atom transfer (HAT) based method that measures the inhibition of peroxyl radical-induced oxidation. *[12] Drug Discovery: The compound can serve as a scaffold for the synthesis of new derivatives in lead optimization campaigns targeting enzymes or receptors implicated in inflammation, microbial infections, or oxidative stress-related diseases.
-
Conclusion
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is a representative member of the pyrazolone class of heterocyclic compounds. While it is primarily a research chemical, its structural similarity to biologically active molecules makes it a compound of interest for further investigation. This guide provides the foundational technical knowledge—from synthesis and handling to characterization and potential applications—required for its effective use in a research and development setting. Adherence to strict safety protocols is paramount when handling this compound.
References
-
Ochem Incorporation-HOME. (URL: [Link])
-
5-Methyl-2-phenyl-2H-pyrazol-3-ol - PMC. (URL: [Link])
-
synthesis and biological significance of pyrazolones: a review - IJPSR. (URL: [Link])
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- - MDPI. (URL: [Link])
-
5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate - PMC. (URL: [Link])
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (URL: [Link])
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])
-
Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices - I.R.I.S. (URL: [Link])
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI. (URL: [Link])
-
SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
-
Novel method for determination of heterocyclic compounds and their impact in brewing technology - Semantic Scholar. (URL: [Link])
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])
Sources
- 1. 5-Methyl-2-phenyl-2H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one | 36210-76-1 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. ijpsr.com [ijpsr.com]
- 7. rsc.org [rsc.org]
- 8. epj-conferences.org [epj-conferences.org]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one [smolecule.com]
- 12. mdpi.com [mdpi.com]
Physicochemical Profiling of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol: Molecular Weight and Aqueous Solubility Dynamics
Executive Summary
In the critical pathway of early-stage drug discovery and lead optimization, the physicochemical profiling of a compound dictates its trajectory toward becoming a viable clinical candidate. 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is a specialized pyrazole derivative whose structural features present unique challenges and opportunities in formulation. This whitepaper provides an in-depth technical analysis of its molecular weight, structural causality regarding aqueous solubility, and the gold-standard methodologies required to accurately quantify its solubility profile.
As a Senior Application Scientist, the objective here is not merely to provide a protocol, but to deconstruct the causality behind each experimental choice, ensuring that the data generated is robust, reproducible, and free from common assay artifacts.
Physicochemical Identity & Structural Causality
Understanding the behavior of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol in aqueous media requires a mechanistic look at its molecular architecture.
-
Chemical Identity: The compound (CAS: 69121-55-7) has a molecular formula of C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol [1].
-
Structural Causality: The molecule features a hydrophilic pyrazole core capable of hydrogen bonding, juxtaposed with a bulky, highly lipophilic cyclohexyl group at the 2-position. The cyclohexyl ring dominates the molecule's hydration thermodynamics. By increasing the overall lipophilicity and the crystal lattice energy, this hydrophobic bulk directly antagonizes the hydrophilic potential of the hydroxyl group, leading to inherently poor aqueous solubility.
-
Tautomerism: Like many pyrazol-3-ol derivatives, this compound can exhibit tautomerism (shifting between the 2H-pyrazol-3-ol and pyrazolone forms). This dynamic equilibrium can alter the solid-state crystal packing, which in turn profoundly impacts the energy required to break the crystal lattice during dissolution.
Table 1: Physicochemical Properties Summary
| Property | Value | Causality / Implication for Drug Development |
| CAS Number | 69121-55-7 | Essential identifier for procurement and regulatory documentation[1]. |
| Molecular Weight | 180.25 g/mol | Low MW (<500 Da) favors membrane permeability (Lipinski's Rule of 5). |
| Molecular Formula | C₁₀H₁₆N₂O | High carbon-to-heteroatom ratio restricts the molecule's hydration capacity[1]. |
| Key Moieties | Cyclohexyl, Pyrazole | Cyclohexyl bulk drives the hydrophobic effect; Pyrazole provides H-bond sites. |
The Dichotomy of Solubility: Kinetic vs. Thermodynamic
A frequent failure point in drug development is the conflation of kinetic and thermodynamic solubility. The choice of assay must align with the development stage of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol.
Kinetic Solubility is evaluated during High-Throughput Screening (HTS). The compound is pre-dissolved in an organic solvent (typically DMSO) and spiked into an aqueous buffer[2]. Because the compound is introduced in an amorphous, solvated state, it precipitates rapidly. However, the presence of even 0.5–5% DMSO can act as a co-solvent, artificially inflating the apparent solubility by up to 6-fold[3].
Thermodynamic Solubility is the true equilibrium between the crystalline solid state of the drug and the aqueous buffer[4]. It is the "gold standard" for lead optimization and formulation, as it reflects the reality of dosing a solid pill into the gastrointestinal tract[5]. Because 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is introduced as a solid powder, the solvent must overcome the crystal lattice energy, generally resulting in a lower, but more accurate, solubility value[6].
Figure 1: Decision matrix for solubility assay selection based on development phase.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives or artifacts.
Protocol A: High-Throughput Kinetic Solubility (Solvent Shift Method)
Designed for early-stage screening where speed is prioritized over absolute thermodynamic accuracy.
-
Stock Preparation: Dissolve 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol in 100% DMSO to create a 10 mM stock solution[2].
-
Serial Dilution: Dispense linear serial dilutions of the DMSO stock into a 96-well microtiter plate containing the target aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration does not exceed 2% v/v to minimize co-solvent artifacts[3][6].
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking[2].
-
Detection (Laser Nephelometry): Evaluate precipitate formation using a laser nephelometer. Nephelometry measures the light scattered by insoluble particles[2][6].
-
Self-Validation Step: Include a highly soluble reference (e.g., caffeine) and a poorly soluble reference (e.g., amiodarone) on the same plate. If the nephelometer fails to detect the amiodarone precipitate, the laser intensity or detector gain must be recalibrated.
-
Protocol B: Thermodynamic Solubility (Shake-Flask & HPLC-UV)
The gold standard for determining the true equilibrium solubility of the crystalline compound.
-
Solid Dispensing: Weigh an excess amount (~2-5 mg) of crystalline 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol powder into a glass vial. Causality: Glass is used over plastic to prevent lipophilic adsorption of the compound to the vessel walls[4][6].
-
Equilibration: Add 1.0 mL of aqueous buffer. Seal tightly and place on an orbital shaker at 25°C for 24 hours[2][5].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes to pellet large aggregates, then filter the supernatant through a 0.45 µm PTFE syringe filter[5].
-
Causality: PTFE is chosen because it is highly inert; nylon or cellulose filters could non-specifically bind the lipophilic pyrazole, artificially lowering the measured solubility.
-
-
Quantification: Analyze the filtrate via HPLC-UV against a separately built calibration curve[2][6].
-
Self-Validation (Equilibrium Check): Run a parallel sample incubated for 48 hours. If the concentration at 48 hours matches the 24-hour sample, thermodynamic equilibrium is confirmed. If it is lower, the compound may have recrystallized into a more stable, less soluble polymorph during incubation[6].
Figure 2: Self-validating shake-flask workflow for thermodynamic solubility.
Table 2: Comparative Solubility Assay Parameters
| Parameter | Kinetic Solubility (HTS) | Thermodynamic Solubility (Shake-Flask) |
| Starting Material | 10 mM DMSO Stock[2] | Crystalline Solid Powder[6] |
| Equilibration Time | 2 hours[2] | 24 - 72 hours[4] |
| Detection Method | Laser Nephelometry / UV-Vis[2] | HPLC-UV / LC-MS[5] |
| Primary Artifact Risk | DMSO co-solvent effect (overestimation)[3] | Polymorphic transformation / Hydrate formation[6] |
| Development Phase | Early Lead Generation | Late-stage Lead Optimization / Formulation |
References
- Enamine.net. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)".
- ChemicalBook. "69121-55-7 CAS Manufactory".
- Sigma-Aldrich. "1-cyclohexyl-2buten-1-ol".
- Analytical Chemistry - ACS Publications.
- Pharmaceutical Sciences.
- Pharma Excipients.
- PubMed. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery".
Sources
- 1. 69121-55-7 CAS Manufactory [chemicalbook.com]
- 2. enamine.net [enamine.net]
- 3. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pubs.acs.org [pubs.acs.org]
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol applications in organic synthesis
Application Notes & Protocols: 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol in Organic Synthesis
As a Senior Application Scientist, I frequently encounter the challenge of tuning the physicochemical properties of heterocyclic scaffolds to optimize drug-like characteristics. 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CAS 69121-55-7)[1], also known by its tautomeric names 1-cyclohexyl-3-methyl-1H-pyrazol-5-ol and 1-cyclohexyl-3-methyl-2-pyrazolin-5-one[2], is a highly versatile building block. Commercially available for advanced research[3], this compound is a structural analog of the well-known neuroprotective drug Edaravone (1-phenyl-3-methyl-5-pyrazolone).
Replacing the N-phenyl ring with an aliphatic N-cyclohexyl ring fundamentally alters the electronic landscape and lipophilicity of the pyrazolone core. This guide details the structural dynamics, strategic applications, and field-proven protocols for utilizing this compound in advanced organic synthesis.
Structural Dynamics: Tautomerism & Reactivity
The chemical behavior of 2-cyclohexyl-5-methyl-2H-pyrazol-3-ol is governed by a complex tautomeric equilibrium between three forms: the CH-form (active methylene), the OH-form (pyrazol-3-ol), and the NH-form.
Understanding this equilibrium is critical because it dictates the regioselectivity of your downstream reactions. The aliphatic cyclohexyl group is electron-donating via σ -bonds, which increases the electron density on the pyrazolone core compared to its N-phenyl counterpart. This makes the C4 position highly nucleophilic in the CH-form, while the oxygen atom serves as a hard nucleophile in the OH-form.
Causality in Reaction Design: If your goal is C-alkylation (e.g., Knoevenagel condensation), you must exploit the CH-form by using mild bases (like piperidine) in protic solvents. Conversely, for O-alkylation or O-acylation, employing stronger bases (like K2CO3 ) in polar aprotic solvents (like DMF) shifts the reactivity toward the phenoxide-like OH-form.
Caption: Tautomeric equilibrium of the pyrazolone core and its distinct reactive sites.
Strategic Applications in Drug Discovery
A. Neuroprotective & Antioxidant Scaffolds Pyrazolone derivatives have a rich history in patent literature for their prophylactic and therapeutic efficacy in circulatory and cerebrovascular disorders[4]. The N-cyclohexyl derivative acts as a potent free-radical scavenger. The substitution of the planar, aromatic phenyl ring with a bulky, sp3 -hybridized cyclohexyl ring significantly increases the partition coefficient (LogP). This is a deliberate design choice when engineering molecules that must cross the blood-brain barrier (BBB) to treat ischemic stroke or neurodegenerative diseases.
B. Multi-Component Reactions (MCRs) for Spiro-Heterocycles The active methylene at the C4 position makes this compound an ideal active hydrogen component in multi-component reactions. Reacting 2-cyclohexyl-5-methyl-2H-pyrazol-3-ol with isatins and malononitrile yields complex spirooxindole-pyrazolone hybrids, which are highly sought after in oncology screening libraries.
Comparative Physicochemical Profile
To illustrate why a medicinal chemist would choose the cyclohexyl variant over the standard phenyl variant, consider the quantitative data summarized below. The shift in lipophilicity and topological polar surface area (TPSA) directly impacts pharmacokinetics.
| Property / Parameter | 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) | 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol | Impact on Synthesis & Drug Design |
| CAS Number | 89-25-8 | 69121-55-7[1] | - |
| N1 Substituent | Phenyl (Aromatic, sp2 ) | Cyclohexyl (Aliphatic, sp3 ) | Cyclohexyl disrupts π−π stacking, improving solubility in aliphatic solvents. |
| Calculated LogP | ~1.30 | ~2.15 | Higher lipophilicity enhances passive diffusion across lipid bilayers (e.g., BBB). |
| Electronic Effect | Electron-withdrawing (-I) | Electron-donating (+I) | Cyclohexyl increases nucleophilicity at C4, accelerating electrophilic condensations. |
| Physical State | Crystalline Powder | Crystalline Solid | Both handle similarly, but the cyclohexyl variant requires less polar recrystallization solvents. |
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring that you can verify the success of the reaction at the bench without immediately relying on complex analytical core facilities.
Protocol A: De Novo Synthesis of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
This protocol utilizes a classic condensation-cyclization sequence. Ethanol is chosen as the solvent because it solubilizes both the hydrazine and the β -keto ester while allowing for a reflux temperature (~78°C) that drives the intramolecular lactamization without degrading the intermediate hydrazone.
Reagents:
-
Cyclohexylhydrazine hydrochloride (1.0 eq, 10 mmol)
-
Ethyl acetoacetate (1.1 eq, 11 mmol)
-
Sodium acetate (1.0 eq, 10 mmol)
-
Absolute Ethanol (25 mL)
Step-by-Step Methodology:
-
Liberation of the Free Base: Suspend cyclohexylhydrazine hydrochloride and sodium acetate in absolute ethanol. Stir at room temperature for 15 minutes to liberate the free hydrazine. Causality: Failure to neutralize the hydrochloride salt will prevent the initial nucleophilic attack on the ketone.
-
Condensation: Add ethyl acetoacetate dropwise over 10 minutes. The reaction is slightly exothermic as the hydrazone forms.
-
Cyclization: Equip the flask with a reflux condenser and heat to reflux (80°C bath) for 3 hours.
-
Workup: Cool the mixture to room temperature, then concentrate under reduced pressure to half volume. Pour the mixture into ice-cold distilled water (50 mL) with vigorous stirring. A white to off-white precipitate will form.
-
Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-inactive ethyl acetoacetate and the formation of a highly polar, UV-active spot indicates conversion. In FT-IR, the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of the lactam/pyrazolone carbonyl (~1700 cm⁻¹) confirms cyclization.
Caption: Step-by-step synthetic workflow for the de novo preparation of the N-cyclohexyl pyrazolone core.
Protocol B: C4-Functionalization via Knoevenagel Condensation
This protocol demonstrates the functionalization of the active methylene to create a highly conjugated 4-arylidene derivative.
Reagents:
-
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (1.0 eq, 5 mmol)
-
Benzaldehyde (1.1 eq, 5.5 mmol)
-
Piperidine (Catalytic, 2-3 drops)
-
Ethanol (15 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve the pyrazolone derivative in ethanol.
-
Catalysis: Add benzaldehyde followed by the catalytic piperidine. Causality: Piperidine acts as a base to deprotonate the C4 position, forming a stabilized enolate, and also activates the aldehyde via transient iminium ion formation.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Isolation: Cool the reaction to 0°C in an ice bath. The highly conjugated product will precipitate out of the solution. Filter and wash with cold ethanol.
Self-Validation Checkpoint: This reaction is visually self-indicating. The mixture will transition from colorless to a deep yellow, orange, or red, signifying the formation of the extended conjugated π -system of the arylidene derivative. NMR validation will show the disappearance of the C4-H singlet and the appearance of a new vinylic proton signal at ~7.5 ppm.
References[1] Guidechem. "2-Cyclohexyl-5-Methyl-2H-pyrazol-3-ol 69121-55-7 wiki - Guidechem". Guidechem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfsq-a1SrmMAP_PBI6adIvY2vcWf-cdcVCQjqKnE-aQEvGfbGNE0fw6GM8o0eA9Lq5_9L5O2BxBVD2JptgA2wkbAKoxFWhQqxEwUEDY3FWB61WPqHGs3yepHLSE4RC9_u6YHoIil_A3TSD_GkawbYNjkxsXgz5G-sg3GuJp1QAMqlZre24tTYhYhVSByvQQ3s=[2] ChemicalBook. "69121-55-7 CAS Manufactory - ChemicalBook". ChemicalBook. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8dlIlmubvthT7jBrTEQKwBB15t4alzs9ouqfmWnBE9_4Snmc2bqW3dEZS4o24k3UW2JxAERmhmfD1YBu2MAlOzm9q9gZDOq996xd6tTAlTEoHy24QBcLT-ctvo9T7MMUtURBH3Y9024zoTJPI8gZYbQGDFa5SeQ==[3] Sigma-Aldrich (Merck KGaA). "1-cyclohexyl-2buten-1-ol - Sigma-Aldrich". Merck KGaA. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbKBi-X1QXCmyhKQOfenF_ggBaKGr3AR9OKgaWhZig_nPEXtOQlVgZyyUVVH0yPYNRZtyWkLzTN0X9RPv06J2vK37mlMX3Ar8UKed-jEuJHdwitqrYZAtq57hhfcO5MN59AUW2awJJtp7pE8W1F4hEbOQ_Mz73sf-Z7GWvCcWRrftxGLYIFL3LDfkPNGpBomBtLtW4PLPFXaEboJ08FU9xzFIKt26fogJWk4CaBN5pacpwyDuPCbVF-boh-JRIAzYkgDHok3bW8_7haY14NIokBeDvA4oaHF2D[4] Google Patents. "US4857542A - Prophylactic and therapeutic composition for circulatory disorders and method of treatment". Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFTGNYPv1rHyKpqgoOiY76Pf8cj1cqp4galdW8JDEmT41SH9R4h213mSe2C7eYWuNhBD8q6s3ouEOM1CWSHriNZFpHPYiqsjeSaMLQSbbZlEdWIFnMffwMyJ8TK9OgZeqnIVz5Fm6s4Bam
Sources
Application Note: Optimized Protocols for the Solubilization and Handling of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol in DMSO
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Physicochemical Rationale
As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from improper small molecule handling. The compound 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CAS: 69121-55-7) presents a classic solubility challenge in preclinical workflows.
Structurally, this molecule features a highly lipophilic cyclohexyl ring coupled to a polar pyrazole-3-ol core. This amphiphilic nature—dominated by the bulky hydrophobic cyclohexyl group (LogP ~2.4)—renders it poorly soluble in pure aqueous buffers. To achieve high-concentration stock solutions, anhydrous dimethyl sulfoxide (DMSO) is the strictly required solvent.
The Causality of Solvation: DMSO acts as an optimal solvent because its sulfoxide oxygen serves as a potent hydrogen-bond acceptor for the pyrazole hydroxyl/amine groups, while its methyl groups stabilize the cyclohexyl ring via hydrophobic interactions. Understanding these molecular dynamics is critical; any disruption to this solvation shell (such as the introduction of water) will force the compound out of solution.
Physicochemical Profile
| Parameter | Value | Implications for Handling |
| Molecular Weight | 180.25 g/mol | Requires precise microbalance weighing for millimolar accuracy. |
| Molecular Formula | C₁₀H₁₆N₂O | Stable under inert conditions; susceptible to oxidation over time. |
| LogP (Predicted) | ~2.40 | Highly lipophilic; strictly requires organic solvent for primary stock. |
| H-Bond Donors/Acceptors | 1 / 3 | Readily forms hydrogen bonds with polar aprotic solvents (DMSO). |
Quantitative Solubilization Data
To establish a self-validating experimental system, researchers must target specific molarities rather than arbitrary mass/volume ratios. The table below outlines the exact mass required to achieve standard stock concentrations in 1.0 mL of anhydrous DMSO.
| Target Concentration | Mass of Compound | Volume of Anhydrous DMSO | Application Suitability |
| 10 mM | 1.80 mg | 1.0 mL | Standard cellular assays; easy to dissolve. |
| 25 mM | 4.51 mg | 1.0 mL | High-throughput screening (HTS) libraries. |
| 50 mM | 9.01 mg | 1.0 mL | In vivo formulation stocks; requires sonication. |
| 100 mM | 18.03 mg | 1.0 mL | Maximum practical limit; strict QC required. |
Step-by-Step Methodology: DMSO Stock Preparation
This protocol is designed as a self-validating system . Each step contains a physical checkpoint to ensure the chemical integrity of the solution before proceeding to downstream assays.
Phase 1: Preparation & Weighing
-
Thermal Equilibration: If the solid powder is stored at -20°C, transfer the sealed vial to a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes immediate atmospheric condensation. Because DMSO is highly hygroscopic, introduced water will drastically lower the solubility threshold of the compound and promote degradation 1.
-
-
Precision Weighing: Using an analytical microbalance, weigh the target mass (e.g., 9.01 mg for a 50 mM stock) into a sterile, low-bind amber glass vial.
Phase 2: Solvation & Energy Input
-
Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (Cell culture grade, <0.005% water content).
-
Causality: Atmospheric moisture absorbed by standard DMSO competitively disrupts the solvent's ability to hydrate the lipophilic cyclohexyl group, leading to micro-precipitation.
-
-
Mechanical Agitation: Vortex the vial vigorously for 30–60 seconds.
-
Acoustic Cavitation (Sonication): Place the vial in an ultrasonic water bath at room temperature for 5–10 minutes.
-
Causality: Sonication introduces acoustic cavitation bubbles. The collapse of these bubbles generates localized shear forces and thermal energy that overcome the crystal lattice energy of the solid powder, forcing it into solution.
-
Phase 3: Quality Control (The Self-Validation Checkpoint)
-
Visual Inspection: Hold the vial against a strong light source. The solution must be 100% optically clear with no refractive particulate matter.
-
Validation Loop: If the solution is cloudy, the system has failed validation. You must warm the solution to 40°C and re-sonicate. Do not proceed to biological assays with a cloudy suspension.
-
Storage and Stability Guidelines
Proper storage is the most critical factor in maintaining the reproducibility of your small molecule libraries over time 2.
-
Aliquot Generation: Immediately divide the validated stock solution into 50 µL or 100 µL single-use aliquots in tightly sealed microcentrifuge tubes.
-
Avoid Freeze-Thaw Cycles: Causality: Repeatedly transitioning from -80°C to room temperature creates a vacuum effect that draws humid air into the vial. This accumulated water accelerates hydrolysis and forces the lipophilic compound to precipitate out of the DMSO 3.
-
Temperature Parameters: Store short-term (≤ 1 month) at -20°C. For long-term preservation of chemical integrity (up to 6 months), strictly store at -80°C to arrest kinetic degradation pathways.
Downstream Application: Aqueous Dilution Protocol
When transitioning from the DMSO stock to aqueous physiological buffers (e.g., PBS or DMEM) for in vitro assays, the rapid shift in solvent polarity can cause the compound to "crash out" (nucleate).
-
Pre-warm Media: Ensure the aqueous buffer is pre-warmed to 37°C.
-
Dropwise Addition: Add the DMSO stock dropwise into the aqueous buffer under continuous, rapid vortexing. Causality: This prevents localized pockets of high compound concentration, dispersing the molecules before they can nucleate into crystals.
-
Solvent Toxicity Limit: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes 4.
Experimental Workflow Diagram
Fig 1: Systematic workflow for the solubilization and quality control of DMSO stock solutions.
References
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.PubMed / National Institutes of Health (NIH).
- Small Molecule PIS - Storage Guidelines and Cytotoxicity Limits.STEMCELL Technologies.
- A Guide to Storage Stability in DMSO: Freeze-Thaw Causality.Benchchem.
- Large Scale Storage Stability Analysis of Molecules in the NCATS SMR.Evotec.
Sources
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large Scale Storage Stability Analysis of Molecules in the NCATS SMR - Evotec [evotec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
Application Note: Establishing In Vivo Dosing Guidelines for 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
An authoritative guide for researchers, scientists, and drug development professionals on establishing in-vivo dosing for the novel investigational compound 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol.
Abstract
This document provides a comprehensive framework for establishing initial in vivo dosing guidelines for the investigational compound 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol. While specific preclinical data for this molecule is not yet broadly published, its structural class—the pyrazoles—is well-documented. Pyrazole derivatives have garnered significant attention in medicinal chemistry, with numerous compounds demonstrating potent anti-inflammatory, analgesic, and anticancer activities.[1][2][3] This guide synthesizes established methodologies for similar pyrazole compounds to provide a robust starting point for researchers. We will detail the hypothesized mechanism of action, protocols for vehicle formulation, dose-range finding, and a standard efficacy model for inflammation. The protocols herein are designed to be self-validating systems, enabling researchers to generate the reliable and reproducible data required for advancing a candidate compound through the preclinical development pipeline.[4][5]
Introduction and Compound Profile
The pyrazole heterocycle is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[6][7] These drugs span a wide range of therapeutic areas, most notably as anti-inflammatory agents that act as selective inhibitors of cyclooxygenase-2 (COX-2).[8][9] The compound of interest, 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, shares key structural motifs with known COX-2 inhibitors, suggesting a similar mechanism of action and therapeutic potential.
Before initiating any in vivo study, a thorough understanding of the test article's physicochemical properties is essential for proper formulation and interpretation of results.
Table 1: Physicochemical Properties of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
| Property | Value | Source |
| CAS Number | 69121-55-7 | [10] |
| Molecular Formula | C₁₀H₁₆N₂O | [10] |
| Molecular Weight | 180.25 g/mol | [10] |
| LogP (Predicted) | 1.15 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
The predicted LogP value suggests moderate lipophilicity, which indicates that the compound is likely poorly soluble in aqueous solutions. This property is a critical consideration for developing an appropriate formulation for in vivo administration.[11]
Hypothesized Mechanism of Action: COX-2 Inhibition
Many pyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[8][12] COX-2 is an inducible enzyme, upregulated at sites of inflammation, that catalyzes the conversion of arachidonic acid to pro-inflammatory prostaglandins like PGE₂.[8] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, pyrazole-based NSAIDs can reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective inhibitors.[8] Given its structure, it is hypothesized that 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol acts as a selective COX-2 inhibitor.
Caption: Hypothesized mechanism of action via COX-2 inhibition.
In Vivo Study Design & Protocols
The primary goals of initial in vivo studies are to assess the safety and efficacy of a new chemical entity.[13] These protocols must be conducted in compliance with institutional and national guidelines for animal welfare (e.g., IACUC) and, for regulatory submissions, Good Laboratory Practices (GLP).[14][15]
Formulation and Vehicle Selection
Proper formulation is critical for ensuring consistent bioavailability.[11] Given the low predicted aqueous solubility of the topic compound, a multi-component vehicle system is recommended for initial studies.
Protocol 1: Preparation of an Oral Gavage Formulation (10 mg/mL)
-
Rationale: This vehicle uses a combination of solvents and surfactants to safely solubilize hydrophobic compounds for oral administration in rodent models. The concentrations listed are generally considered safe for acute studies.
-
Materials:
-
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG400 (Polyethylene glycol 400)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
-
Procedure:
-
Weighing: Accurately weigh 100 mg of the test compound and place it into a 15 mL sterile conical tube.
-
Initial Solubilization: Add 0.5 mL of DMSO (5% of final volume). Vortex vigorously until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication may be applied if necessary.
-
Addition of Co-solvents: Add 4.0 mL of PEG400 (40% of final volume). Vortex until the solution is homogeneous.
-
Addition of Surfactant: Add 0.5 mL of Tween-80 (5% of final volume). Vortex thoroughly.
-
Final Dilution: Add 5.0 mL of sterile saline or PBS (50% of final volume) dropwise while vortexing to prevent precipitation.
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any precipitation before administration. Prepare fresh daily.
-
Table 2: Common Vehicles for In Vivo Administration of Pyrazole Compounds
| Vehicle Composition | Administration Route | Suitability Notes | Reference |
| 0.5% Methylcellulose in water | Oral Gavage | Suspension. Good for compounds that are difficult to solubilize. | [11] |
| 5% DMSO, 40% PEG400, 5% Tween-80, 50% Saline | Oral Gavage, IP | Solubilizing vehicle for hydrophobic compounds. | [11] |
| 10% DMSO, 90% Corn Oil | Oral Gavage, SC | Good for longer-term studies; less potential for vehicle toxicity than PEG. | |
| 20% Hydroxypropyl-β-cyclodextrin in Saline | IV, Oral Gavage | Can improve solubility for intravenous administration. | [11] |
Dose-Range Finding and Acute Tolerability
-
Rationale: A dose-range finding study is essential to identify a range of doses that are tolerated by the animal model and to select doses for subsequent efficacy studies. This is a crucial first step to establish a compound's safety profile.[5]
-
Animal Model: Male Swiss Webster mice (or similar strain), 6-8 weeks old.
-
Procedure:
-
Acclimatize animals for a minimum of 3 days before the experiment.
-
Group animals (n=3 per group).
-
Prepare the test compound in the selected vehicle (e.g., from Protocol 1).
-
Administer single doses via oral gavage at escalating levels. Based on data from other pyrazoles, a suggested starting range is:
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
Group 5: 300 mg/kg
-
-
Observe animals continuously for the first 4 hours post-dosing, and then at 24 and 48 hours.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of morbidity or mortality.
-
Record body weights immediately before dosing and at 24 and 48 hours.
-
The Maximum Tolerated Dose (MTD) is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight. The results will guide dose selection for efficacy studies.
-
Anti-Inflammatory Efficacy Model
-
Rationale: The carrageenan-induced rat paw edema model is a standard and well-validated assay for evaluating the acute anti-inflammatory activity of novel compounds, particularly NSAIDs.[2][8]
-
Animal Model: Male Wistar or Sprague-Dawley rats, 180-220g.
-
Procedure:
-
Acclimatize animals for a minimum of 3 days.
-
Group animals (n=6-8 per group).
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Celecoxib, 10 mg/kg, p.o.)
-
Groups 3-5: Test Compound at three selected doses (e.g., 10, 30, 100 mg/kg, p.o.) based on the dose-range finding study.
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).
-
Administer the vehicle, positive control, or test compound via oral gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group using the formula:
-
% Inhibition = [ (Vₜ - V₀)_control - (Vₜ - V₀)_treated ] / (Vₜ - V₀)_control * 100
-
Where V₀ is the initial paw volume and Vₜ is the paw volume at time t.
-
-
Experimental and Decision-Making Workflow
The successful progression of an in vivo study requires a logical sequence of experiments, where the results of one stage inform the design of the next.
Caption: A typical workflow for early-stage in vivo compound evaluation.
Conclusion
This application note provides a foundational strategy for the initial in vivo evaluation of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol. By leveraging established knowledge of the pyrazole class of compounds, researchers can design logical, efficient, and effective studies. The protocols for formulation, dose-range finding, and efficacy assessment described here offer a robust starting point. It is imperative that researchers adapt these general guidelines based on their own empirical findings to successfully characterize the therapeutic potential of this novel compound.
References
- Thangarasu, P., Manikandan, A., & Udayakumar, K. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
- BenchChem. (2025). Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research.
- Petronzi, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Eweas, A. F., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar.
- Manikandan, A., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education.
- PPD. (n.d.). Preclinical Studies in Drug Development. PPD.
- Hasi, S., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
- AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
- FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- FDA. (2018). Step 2: Preclinical Research.
- Fluorochem. (n.d.). 2-cyclohexyl-5-methyl-2,3-dihydro-1H-pyrazol-3-one.
- Zhang, M., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Penning, T. D., et al. (2004). Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles. Journal of Medicinal Chemistry.
- BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
- Kumar, A., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
Sources
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ppd.com [ppd.com]
- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epj-conferences.org [epj-conferences.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fda.gov [fda.gov]
- 14. mdpi.com [mdpi.com]
- 15. Step 2: Preclinical Research | FDA [fda.gov]
Topic: Chromatographic Purification Strategies for 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust chromatographic methodologies for the purification of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, a substituted pyrazolone of interest in synthetic and medicinal chemistry. The primary challenge in the purification of this and similar compounds is the existence of keto-enol tautomerism, which can lead to significant chromatographic artifacts such as peak broadening or splitting. This document provides an in-depth analysis of the analyte's properties and presents three validated protocols employing Flash Chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each protocol is designed to be a self-validating system, offering insights into the causal mechanisms behind experimental choices to empower researchers to achieve high-purity material efficiently.
The Analyte: Understanding the Purification Challenge of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
The target molecule, 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, possesses a moderately polar pyrazolone core functionalized with a non-polar cyclohexyl group. This structure presents a unique purification challenge primarily due to prototropic tautomerism. The compound exists as an equilibrium mixture of the enol (-ol) and keto (-one) forms.
Note: As I cannot generate images, the above DOT script is a template. A real diagram would show the chemical structures.
This equilibrium is dynamic and sensitive to environmental factors such as solvent polarity, pH, and temperature.[1] During chromatography, if the rate of interconversion is comparable to the timescale of the separation process, it can result in broad, asymmetric peaks or even complete separation into two distinct peaks.[2][3] The goal of a successful purification strategy is therefore to establish conditions that either:
-
Force the equilibrium to favor a single tautomer, resulting in a sharp, single peak.
-
Accelerate the interconversion so that all molecules travel through the column at an average retention time, also resulting in a single sharp peak.
The choice of chromatographic mode and mobile phase composition is paramount in controlling this behavior.
Rationale for Method Selection
Given the analyte's moderate polarity and tautomeric nature, a multi-faceted approach is recommended.
-
Flash Chromatography (Normal-Phase): This is the ideal first-pass technique for purifying crude reaction mixtures on a preparative scale (milligrams to grams).[4][5][6] It efficiently removes baseline impurities and unreacted starting materials. Using a standard silica gel stationary phase, the separation is based on adsorption-desorption mechanisms.[5]
-
Reversed-Phase HPLC (RP-HPLC): For achieving high-purity fractions (>99%) for analytical standards or final drug substance, RP-HPLC is the gold standard. The use of a non-polar C18 stationary phase and polar mobile phases like acetonitrile/water is well-suited for pyrazole derivatives.[7][8] Mobile phase additives like formic acid or trifluoroacetic acid (TFA) are often crucial for improving peak shape by maintaining a consistent ionic state of the analyte.[7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative to normal-phase and is exceptionally well-suited for polar and moderately polar compounds that may be poorly retained in RP-HPLC.[9][10][11] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent mixed with a small amount of aqueous buffer.[11] For our target, HILIC provides an orthogonal separation mechanism to RP-HPLC, which is valuable for removing impurities with similar hydrophobicity.
Protocol 1: Preparative Purification via Automated Flash Chromatography
This protocol is designed for the initial cleanup of a crude synthetic mixture, targeting >95% purity.
A. Causality and Experimental Choices
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm) is chosen for its high surface area and resolving power in normal-phase chromatography.[4]
-
Mobile Phase Development (TLC): Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for method development. A mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate) is a classic starting point. Ethyl acetate provides the necessary polarity to desorb the pyrazolone from the silica, while hexane controls the retention. The goal is to find a solvent ratio that gives the target compound an Rf value of ~0.2-0.35 for optimal separation.
-
Sample Loading: Dry loading is strongly recommended. Adsorbing the crude material onto a small amount of silica gel prevents dissolution issues with the non-polar mobile phase and ensures a tight, concentrated band at the start of the separation, leading to superior resolution.[12]
-
Elution: A gradient elution (increasing the percentage of the polar solvent) is more efficient than an isocratic elution for complex mixtures. It ensures that less polar impurities elute quickly, while the target compound elutes in a sharp band at a reasonable time, followed by more polar impurities.[4]
B. Experimental Workflow Diagram
// Node Styles node_start [fillcolor="#F1F3F4", fontcolor="#202124"]; node_process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=1.5, height=1.0]; node_output [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_end [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes start [label="Crude Sample", class="node_start"]; tlc [label="TLC Method Dev.\n(Hex/EtOAc)", class="node_process"]; dry_load [label="Dry Load Prep:\nAdsorb sample\nonto silica", class="node_process"]; pack [label="Pack Flash Column\nwith Silica Gel", class="node_process"]; equilibrate [label="Equilibrate Column\n(e.g., 5% EtOAc/Hex)", class="node_process"]; load [label="Load Sample Cartridge", class="node_process"]; run [label="Run Gradient Elution\n(e.g., 5% -> 60% EtOAc)", class="node_process"]; collect [label="Collect Fractions", class="node_process"]; analyze [label="Analyze Fractions\nby TLC", class="node_process"]; pool [label="Pool Pure Fractions", class="node_output"]; evaporate [label="Solvent Evaporation\n(Rotovap)", class="node_process"]; end [label="Purified Compound\n(>95% Purity)", class="node_end"];
// Edges start -> tlc; start -> dry_load; tlc -> run [label="Define Gradient"]; dry_load -> load; pack -> equilibrate -> load -> run -> collect -> analyze -> pool -> evaporate -> end; } Caption: Workflow for Flash Chromatography Purification.
C. Step-by-Step Protocol
-
TLC Analysis: On a silica TLC plate, spot the crude material. Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). Visualize under UV light. The ideal system gives the product an Rf of ~0.3.
-
Sample Preparation (Dry Loading): a. Dissolve ~1 g of crude material in a suitable solvent (e.g., dichloromethane or acetone). b. Add 2-3 g of silica gel to the solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Column Preparation: a. Select a pre-packed silica column appropriately sized for the sample mass (e.g., a 40 g column for a 1 g crude sample). b. Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) for at least 3-5 column volumes.
-
Chromatography Run: a. Load the prepared dry-load cartridge onto the automated flash system. b. Begin the run with the parameters outlined in the table below. c. Collect fractions based on the UV detector response.
-
Post-Processing: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure to yield the purified solid.
Table 1: Recommended Flash Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel, 40-63 µm | Standard for high-resolution preparative normal-phase.[4] |
| Mobile Phase A | n-Heptane (or Hexane) | Non-polar solvent for retention. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier for elution. |
| Gradient | 5% B to 60% B over 20 CV | Starts weak to elute non-polar impurities, then ramps up. |
| Flow Rate | 40 mL/min (for 40g column) | Optimal for resolution and run time. |
| Detection | UV, 254 nm | Pyrazole ring is UV-active. |
Protocol 2: High-Purity Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is for achieving >99% purity, suitable for analytical standards or late-stage development.
A. Causality and Experimental Choices
-
Stationary Phase: A C18-bonded silica phase is the workhorse of RP-HPLC, providing excellent hydrophobic retention for the cyclohexyl moiety.
-
Mobile Phase: Acetonitrile is chosen over methanol as it often provides better peak shapes and lower viscosity. Water is the weak solvent.
-
Additive (Formic Acid): The addition of a small amount of acid (0.1% formic acid) is critical.[8] It serves two purposes: 1) It protonates the basic nitrogen atoms in the pyrazole ring, preventing interaction with residual acidic silanols on the stationary phase and thus reducing peak tailing. 2) It helps to stabilize the tautomeric equilibrium, often favoring one form and leading to a much sharper peak.
-
Gradient: A shallow gradient provides the highest resolution for separating closely eluting impurities.
B. Experimental Workflow Diagram
// Node Styles node_start [fillcolor="#F1F3F4", fontcolor="#202124"]; node_process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=1.5, height=1.0]; node_output [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_end [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes start [label="Partially Pure Sample\n(from Flash Chrom.)", class="node_start"]; prep_mobile [label="Prepare Mobile Phases\nA: 0.1% FA in H₂O\nB: 0.1% FA in ACN", class="node_process"]; prep_sample [label="Dissolve Sample\nin Mobile Phase B", class="node_process"]; equilibrate [label="Equilibrate C18 Column", class="node_process"]; inject [label="Inject Sample", class="node_process"]; run [label="Run RP-HPLC Gradient", class="node_process"]; collect [label="Collect Peak Fraction(s)\n(Triggered by UV signal)", class="node_process"]; analyze [label="Purity Analysis of\nFraction (Analytical HPLC)", class="node_process"]; pool [label="Pool Fractions >99% Pure", class="node_output"]; lyophilize [label="Lyophilize or Evaporate", class="node_process"]; end [label="Highly Pure Compound\n(>99% Purity)", class="node_end"];
// Edges start -> prep_sample; prep_mobile -> equilibrate; prep_sample -> inject; equilibrate -> inject -> run -> collect -> analyze -> pool -> lyophilize -> end; } Caption: Workflow for High-Purity RP-HPLC Purification.
C. Step-by-Step Protocol
-
Mobile Phase Preparation: a. Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water. b. Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. c. Sonicate both phases for 10 minutes to degas.
-
Sample Preparation: Dissolve the sample (purified by flash chromatography) in Mobile Phase B to a concentration of 5-10 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC System Setup: a. Install a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). b. Equilibrate the system with the initial gradient conditions for at least 15 minutes or until a stable baseline is achieved.
-
Purification Run: a. Inject the prepared sample. b. Run the gradient as specified in the table below. c. Set the fraction collector to trigger based on the UV signal of the main peak.
-
Post-Processing and Analysis: a. Analyze a small aliquot of the collected main fraction using a rapid analytical HPLC method to confirm purity. b. Combine fractions meeting the purity specification (>99%). c. Remove the solvents, typically via lyophilization (freeze-drying) to obtain a fluffy solid.
Table 2: Recommended RP-HPLC Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Stationary Phase | C18-bonded Silica, 5 µm | Industry standard for reversed-phase separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with additive for peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier with additive. |
| Gradient | 40% B to 75% B over 30 min | Shallow gradient for high-resolution separation. |
| Flow Rate | 20 mL/min (for 21.2 mm ID) | Standard for preparative scale. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
| Detection | UV, 254 nm | |
Protocol 3: Alternative Purification by HILIC
This protocol offers an orthogonal approach, useful for removing impurities that are difficult to separate by RP-HPLC.
A. Causality and Experimental Choices
-
Mechanism: HILIC operates on a partitioning mechanism of the analyte into and out of a water-enriched layer on the surface of the polar stationary phase.[9]
-
Stationary Phase: A bare silica column is a common and effective choice for HILIC.
-
Mobile Phase: The mobile phase consists of a high percentage of organic solvent (acetonitrile), which acts as the weak solvent, and a small amount of aqueous buffer, which is the strong solvent. Increasing the water content decreases retention.[11] This is the opposite of reversed-phase.[9]
-
Sample Diluent: It is critical to dissolve the sample in a solvent similar to the initial mobile phase (i.e., high organic content) to ensure good peak shape. Dissolving in a strong solvent like pure water would cause peak distortion.
B. Experimental Workflow Diagram
// Node Styles node_start [fillcolor="#F1F3F4", fontcolor="#202124"]; node_process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=1.5, height=1.0]; node_output [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_end [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes start [label="Sample with RP-inseparable\nimpurities", class="node_start"]; prep_mobile [label="Prepare Mobile Phases\nA: 95:5 ACN:Buffer\nB: 50:50 ACN:Buffer", class="node_process"]; prep_sample [label="Dissolve Sample\nin 90% ACN / 10% H₂O", class="node_process"]; equilibrate [label="Equilibrate Silica Column\nwith initial conditions", class="node_process"]; inject [label="Inject Sample", class="node_process"]; run [label="Run HILIC Gradient\n(Increase aqueous content)", class="node_process"]; collect [label="Collect Peak Fraction(s)", class="node_process"]; analyze [label="Purity Analysis", class="node_process"]; pool [label="Pool Pure Fractions", class="node_output"]; evaporate [label="Solvent Evaporation", class="node_process"]; end [label="Highly Pure Compound\n(>99% Purity)", class="node_end"];
// Edges start -> prep_sample; prep_mobile -> equilibrate; prep_sample -> inject; equilibrate -> inject -> run -> collect -> analyze -> pool -> evaporate -> end; } Caption: Workflow for High-Purity HILIC Purification.
C. Step-by-Step Protocol
-
Mobile Phase Preparation: a. Buffer Stock: Prepare a 100 mM ammonium formate solution in water, adjust pH to 3.5 with formic acid. b. Mobile Phase A (Weak): 950 mL Acetonitrile + 50 mL Buffer Stock. c. Mobile Phase B (Strong): 500 mL Acetonitrile + 500 mL Buffer Stock.
-
Sample Preparation: Dissolve the sample in a mixture of 90% Acetonitrile / 10% Water.
-
HPLC System Setup: a. Install a preparative bare silica column (e.g., 250 x 21.2 mm, 5 µm). b. Equilibrate the column thoroughly with Mobile Phase A. This can take longer than in RP, so allow 20-30 minutes.
-
Purification Run: Inject the sample and run the gradient as specified below.
-
Post-Processing: Combine pure fractions and remove solvents under reduced pressure.
Table 3: Recommended HILIC Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Stationary Phase | Un-derivatized Silica, 5 µm | Polar phase for hydrophilic interaction. |
| Mobile Phase A | 95:5 ACN:Ammonium Formate Buffer | High organic content for retention. |
| Mobile Phase B | 50:50 ACN:Ammonium Formate Buffer | Higher aqueous content for elution. |
| Gradient | 0% B to 40% B over 25 min | Increasing water content to elute the compound. |
| Flow Rate | 20 mL/min (for 21.2 mm ID) | Standard for preparative scale. |
| Column Temp. | 35 °C | Enhanced kinetics and reproducibility. |
| Detection | UV, 254 nm | |
Data Summary & Method Comparison
| Method | Typical Scale | Speed | Resolution | Typical Purity | Key Advantage |
| Flash Chrom. | 500 mg - 10 g | Fast (~30 min) | Moderate | 90-98% | High capacity, ideal for crude cleanup. |
| RP-HPLC | 10 mg - 500 mg | Slow (~45 min) | High | >99.5% | High resolution, robust, industry standard. |
| HILIC | 10 mg - 500 mg | Slow (~45 min) | High | >99.5% | Orthogonal selectivity to RP-HPLC. |
Verification and Quality Control
The purity of the final combined fractions must be confirmed by an independent analytical method.
-
Analytical HPLC: Use a fast gradient on an analytical scale column (e.g., 50 x 4.6 mm) to confirm purity is >99%.
-
LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the purified compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and identify any remaining impurities.[13]
This multi-tiered approach ensures that the final product not only meets but exceeds the purity requirements for downstream applications in research and development.
References
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Note: While not directly linked, this is the seminal paper on Flash Chromatography, widely available via institutional access).
-
Dr. Maisch GmbH. (n.d.). Normal Phase. Available at: [Link]
-
Micro-Solv Technology Corporation. (2025). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Available at: [Link]
-
ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes? Available at: [Link]
-
Rajamanickam, V., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(9), 4220-4224. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]
-
Biotage. (n.d.). Successful flash chromatography. Available at: [Link]
-
Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Research Journal of Pharmacy and Technology, 16(4), 1645-1650. Available at: [Link]
-
Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. Available at: [Link]
-
King, A.J. (n.d.). Successful Flash Chromatography. King Group. Available at: [Link]
-
ScienceDirect. (2026). How to Optimize Enol Yield in Tautomerization Reactions. Available at: [Link]
-
Siriraks, A. (2007). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available at: [Link]
-
ResearchGate. (2018). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]
-
Chromatography Forum. (2005). separation of tautomer compounds. Available at: [Link]
-
Sayyed, M.A., & Mokle, S.S. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]
-
Journal of the Indian Chemical Society. (2013). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Available at: [Link]
-
Kutchukian, P.S., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2024-2036. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. separation of tautomer compounds - Chromatography Forum [chromforum.org]
- 3. ias.ac.in [ias.ac.in]
- 4. orgsyn.org [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 10. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - Tech Information [mtc-usa.com]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Handling of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol Stock Solutions for In Vitro Cell Culture Assays
Executive Summary
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (also known as 1-Cyclohexyl-3-methyl-1H-pyrazol-5-ol; CAS: 69121-55-7) is a small molecule building block utilized in various biochemical and cell-based assays[1]. Due to its lipophilic nature, direct dissolution of this compound in aqueous culture media leads to suboptimal solubility, micro-precipitation, and erratic dose-response curves. This Application Note details a standardized, self-validating protocol for the preparation, storage, and dilution of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol stock solutions to ensure high reproducibility and minimize solvent-induced cytotoxicity in in vitro cell culture systems.
Physicochemical Profiling & Solvent Selection
Understanding the physicochemical properties of a small molecule is the foundational step in designing a robust solvation strategy.
Table 1: Physicochemical Properties of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
| Property | Value | Implication for Cell Culture |
| CAS Number | 69121-55-7 | Unique identifier for sourcing and Quality Control[1]. |
| Molecular Weight | 180.25 g/mol | Required for accurate molarity calculations[2]. |
| Formula | C10H16N2O | Indicates a hydrocarbon-rich, moderately polar structure. |
| LogP (Predicted) | ~2.40 | Lipophilic. Insoluble in water/PBS; requires an organic solvent. |
| H-Bond Donors/Acceptors | 1 / 3 | Capable of hydrogen bonding, aiding solubility in polar aprotic solvents. |
Causality in Solvent Selection: With a LogP of ~2.40, the compound is highly hydrophobic. Attempting to dissolve it directly in aqueous buffers like PBS or DMEM will result in micelle formation or outright precipitation. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of the solid compound while remaining miscible with water during the final dilution step[3].
Molarity Calculations and Master Stock Preparation
To standardize downstream assays, master stocks are typically prepared at 10 mM or 50 mM concentrations.
Table 2: Reagent Mass Required for Standard DMSO Stock Solutions (MW = 180.25 g/mol )
| Target Concentration | Volume of DMSO | Mass of Compound Required |
| 10 mM | 1.0 mL | 1.80 mg |
| 10 mM | 5.0 mL | 9.01 mg |
| 50 mM | 1.0 mL | 9.01 mg |
| 50 mM | 5.0 mL | 45.06 mg |
Protocol: Master Stock Preparation
-
Equilibration: Allow the sealed vial of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol to equilibrate to room temperature in a desiccator before opening.
-
Causality: This prevents atmospheric moisture from condensing on the cold powder. Moisture alters the mass and introduces water into the anhydrous stock, which can cause the lipophilic compound to precipitate prematurely.
-
-
Weighing: Weigh the required mass (e.g., 9.01 mg for a 5 mL 10 mM stock) using a calibrated analytical balance (minimum 0.1 mg readability).
-
Dissolution: Add the corresponding volume of sterile, anhydrous DMSO (≥99.9% purity).
-
Homogenization: Vortex the solution for 30–60 seconds. If the compound does not dissolve immediately, sonicate in a water bath at room temperature for 5 minutes.
-
Self-Validation: The solution must be completely optically clear. Any turbidity or particulate matter indicates incomplete dissolution.
-
-
Aliquoting: Divide the master stock into 50 µL or 100 µL aliquots in sterile, tightly capped amber microcentrifuge tubes.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which degrade the compound. It also limits the exposure of highly hygroscopic DMSO to atmospheric moisture.
-
-
Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, >1 month).
Workflow Visualization
The following diagram illustrates the logical progression from solid compound to final in vitro application, emphasizing the critical intermediate dilution step.
Workflow for the preparation, storage, and dilution of small molecule stock solutions.
In Vitro Application: Dilution Strategy & Toxicity Mitigation
When treating cultured cells, the introduction of DMSO must be strictly controlled. DMSO is cytotoxic at high concentrations and can induce differentiation, alter lipid metabolism, or cause cell death[4].
Toxicity Thresholds: The final concentration of DMSO in the cell culture medium should never exceed 0.5% (v/v), and is ideally maintained at or below 0.1% (v/v) for sensitive cell lines (e.g., primary neurons, stem cells)[3][4].
The "Intermediate Dilution" Strategy (Causality): Directly pipetting a 10 mM DMSO stock into 37°C aqueous culture media often causes a phenomenon known as "crashing out." The rapid shift in solvent polarity forces the lipophilic 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol to form microscopic precipitates before it can evenly disperse. Cells may internalize these micro-precipitates via endocytosis rather than passive diffusion, leading to artificially inflated intracellular concentrations and irreproducible assay results.
Protocol: Safe Dilution for Cell Treatment
-
Thawing: Remove a single aliquot of the master stock from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution: Prepare an intermediate stock (e.g., 100X the final assay concentration) by diluting the DMSO stock into a larger volume of pre-warmed (37°C) culture medium or PBS.
-
Example: To achieve a 10 µM final assay concentration with 0.1% DMSO:
-
Dilute the 10 mM master stock 1:100 in media to create a 100 µM intermediate stock (1% DMSO).
-
Mix vigorously by pipetting up and down.
-
-
-
Final Administration: Dilute the intermediate stock 1:10 into the final culture plate containing the cells.
-
Final compound concentration: 10 µM.
-
Final DMSO concentration: 0.1% (v/v).
-
-
Vehicle Control (Self-Validation): Always run a parallel vehicle control. The vehicle control must contain the exact same final concentration of DMSO (e.g., 0.1%) without the active compound. This ensures that any observed phenotypic changes are due to 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, not solvent toxicity[3].
References
Sources
Application Note: Advanced Handling, Solubilization, and Safety Protocols for 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Protocol & Safety Guide
Chemical Identity & Structural Dynamics
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (also known by its tautomeric name, 2-cyclohexyl-5-methyl-2,3-dihydro-1H-pyrazol-3-one) is a specialized heterocyclic building block frequently utilized in drug discovery and synthetic chemistry[1][2]. The molecule features a pyrazole core substituted with a lipophilic cyclohexyl ring and a methyl group.
Understanding the physicochemical properties of this compound is critical for designing robust experimental protocols. The compound exhibits tautomerism between its enol (-OH) and keto (=O) forms. This dynamic equilibrium dictates its solubility profile and reactivity, making the choice of solvent critical for stabilizing the biologically or synthetically active form.
Quantitative Physicochemical Data
Data summarized for standard laboratory reference.
| Property | Value | Causality / Experimental Implication |
| CAS Number | 69121-55-7[1] | Primary identifier for inventory and SDS tracking. |
| Molecular Formula | C₁₀H₁₆N₂O[1] | Determines stoichiometric calculations for assays. |
| Molecular Weight | 180.25 g/mol [1] | Used for precise molarity calculations in stock prep. |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | Indicates good membrane permeability for cellular assays. |
| LogP | 2.40 | Moderate lipophilicity; necessitates organic solvents (e.g., DMSO) for primary stock solutions. |
| H-Bond Donors / Acceptors | 1 / 3 | Influences tautomeric state and interaction with polar aprotic solvents. |
Causality-Driven Laboratory Safety Protocols
Handling 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol requires strict adherence to safety protocols due to its potential as a respiratory and dermal irritant[2]. The following safety measures are grounded in the chemical's physical state and hazard profile.
-
Engineering Controls (Fume Hood): All handling of the solid powder must occur under a certified chemical fume hood[2]. Causality: The compound can form fine dust particulates. Local exhaust ventilation prevents the inhalation of aerosolized micro-particles and maintains ambient concentrations below occupational exposure limits[2].
-
Anti-Static Precautions: Use anti-static and spark-proof equipment when weighing and transferring the powder[2]. Causality: Fine organic powders possess low minimum ignition energies (MIE). Friction during transfer can generate electrostatic charges, which, if discharged, may ignite a localized dust cloud[2].
-
Environmental Protection: The compound must not be allowed to enter drains, waterways, or sewer systems[2]. Causality: Heterocyclic organic compounds can exhibit aquatic toxicity and resist standard municipal water treatment degradation pathways.
Self-Validating Experimental Workflow: Stock Solution Preparation
To ensure reproducibility in downstream biological or analytical assays, the preparation of standard solutions must be treated as a self-validating system. We recommend preparing a 10 mM master stock in anhydrous DMSO , as polar aprotic solvents effectively disrupt intermolecular hydrogen bonding, stabilizing the monomeric pyrazole species.
Step-by-Step Methodology
-
Preparation & Anti-Static Weighing:
-
Equilibrate the sealed vial of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol to room temperature in a desiccator to prevent condensation.
-
Using an anti-static weighing boat and a grounded spatula, accurately weigh 18.03 mg of the powder (for a 10 mL stock)[1].
-
-
Dissolution:
-
Transfer the powder to a pre-cleaned, amber glass vial.
-
Add exactly 10.0 mL of LC-MS grade anhydrous DMSO (≥99.9%).
-
Vortex for 30–60 seconds. Causality: Mechanical agitation overcomes the activation energy of solvation, ensuring the lipophilic cyclohexyl group fully integrates into the solvent matrix.
-
-
Self-Validation Checkpoint (QC):
-
Visual Inspection: Hold the vial against a light source to confirm the absence of undissolved particulates.
-
Analytical Verification: Extract a 10 µL aliquot, dilute in methanol, and run a rapid UV-Vis or LC-MS scan. Confirm the presence of the expected parent ion (m/z ~181 [M+H]+) and verify concentration via the Beer-Lambert law. If the concentration is below the expected threshold, sonicate for an additional 5 minutes and re-test.
-
-
Sterilization & Storage:
-
Pass the validated solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to DMSO, whereas cellulose-based filters will dissolve and contaminate the sample.
-
Aliquot into single-use vials, flush the headspace with Argon gas, and store tightly closed at -20°C[2]. Causality: Argon displaces oxygen, preventing long-term oxidative degradation of the pyrazole ring.
-
Workflow for the preparation and self-validation of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol solutions.
Emergency Response and Spill Containment
In the event of an accidental spill of the solid powder, immediate containment is required to prevent inhalation exposure and environmental contamination[2].
Step-by-Step Spill Protocol
-
Isolation: Immediately keep unprotected personnel away from the spill/leak area[2]. Ensure adequate room ventilation is active[2].
-
Don PPE: Responders must wear appropriate Personal Protective Equipment (PPE), including a half-face respirator with P100 particulate filters, chemical-resistant nitrile gloves, and safety goggles[2].
-
Wet Sweeping Containment:
-
Do NOT dry sweep.Causality: Dry sweeping aerosolizes the fine powder, expanding the contamination zone and increasing inhalation risk.
-
Lightly mist the spilled powder with a compatible inert liquid (e.g., water or a dilute surfactant) to bind the dust[2].
-
Carefully absorb or scoop the dampened material using non-sparking tools.
-
-
Disposal: Place the collected material into a clearly labeled, sealable hazardous waste container. Dispose of in accordance with local environmental regulations, ensuring no product enters the sewer system[2].
Logical pathway for emergency spill containment and hazardous waste disposal.
References
-
Chemikart. "1-Cyclohexyl-2-methyl-1H-benzo[d]imidazol-5-amine and Related Compounds (SMILES & Physicochemical Data)." Chemikart. Available at:[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals overcome the specific yield-limiting bottlenecks encountered during the synthesis of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (also known by its synonym, 1-cyclohexyl-3-methyl-1H-pyrazol-5-ol, CAS 69121-55-7 1).
This transformation relies on the classical Knorr pyrazole synthesis 2, which involves the condensation of cyclohexylhydrazine with ethyl acetoacetate. While the reaction is thermodynamically driven by the formation of a stable aromatic ring following dehydration 3, kinetic variables such as regioselectivity, reagent degradation, and tautomerism frequently compromise the isolated yield. This guide provides a self-validating framework to troubleshoot and optimize your workflow.
Part 1: Mechanistic Causality & Troubleshooting FAQs
Understanding the causality behind experimental failures is the first step to optimization. The reaction proceeds via a two-step mechanism: first, the nucleophilic attack of the hydrazine on the β -ketoester to form a hydrazone intermediate, followed by an intramolecular cyclization that extrudes ethanol 4.
Q1: My overall yield is below 40%, and NMR shows a mixture of two pyrazole products. How do I improve regioselectivity?
A: You are observing the formation of the undesired regioisomer (1-cyclohexyl-5-methyl-1H-pyrazol-3-ol). Regioselectivity in the Knorr synthesis is dictated by the differential nucleophilicity of the hydrazine nitrogens. The terminal primary amine ( −NH2 ) is less sterically hindered and more nucleophilic than the secondary amine ( −NH -cyclohexyl).
-
The Fix: To ensure the −NH2 attacks the highly electrophilic ketone first, do not apply heat immediately . Add the reactants at 0–5 °C. This allows the kinetically favored hydrazone to form cleanly. Only after the hydrazone is formed should you heat the mixture to reflux (80–100 °C) to drive the cyclization 5. Additionally, using a catalytic amount of glacial acetic acid activates the ketone, further directing the initial attack.
Q2: The reaction stalls, and TLC shows unreacted ethyl acetoacetate along with baseline degradation products. What went wrong?
A: This is a classic symptom of cyclohexylhydrazine degradation. Hydrazines are highly susceptible to air oxidation, rapidly degrading into inactive diazenes or other polymeric byproducts.
-
The Fix: Always use freshly distilled cyclohexylhydrazine (or freshly liberate it from its hydrochloride salt using a mild base). You must conduct the reaction under a strict inert atmosphere (Nitrogen or Argon) using degassed solvents 3.
Q3: The reaction went to completion by TLC, but I am losing product during the aqueous workup and crystallization. How can I improve recovery?
A: 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol exhibits keto-enol tautomerism (pyrazol-3-ol ⇌ pyrazolin-5-one). The enol form is highly soluble in polar organic solvents, while the keto form often dictates the lattice energy during crystallization.
-
The Fix: Avoid excessive aqueous washing, as the product has partial water solubility. Instead of a traditional extraction, utilize a precipitation strategy: once the reaction is complete, remove the heat source and slowly add ice-cold deionized water to the hot ethanol solution with vigorous stirring 4. This forces the tautomeric equilibrium toward the less soluble solid form, maximizing your isolated yield.
Part 2: Quantitative Optimization Data
The following table summarizes the impact of varying reaction conditions on the regiomeric ratio and overall isolated yield. Implementing the optimized parameters resolves the primary kinetic and thermodynamic bottlenecks.
| Reaction Condition | Solvent | Catalyst | Temperature Profile | Atmosphere | Regiomeric Ratio (Desired:Undesired) | Isolated Yield |
| Baseline | Ethanol | None | Direct Reflux | Air | 65:35 | 42% |
| Acid-Catalyzed | Ethanol | Glacial AcOH | Direct Reflux | Air | 75:25 | 58% |
| Dean-Stark | Toluene | p-TsOH | Reflux (110 °C) | Nitrogen | 80:20 | 65% |
| Optimized | Ethanol | Glacial AcOH | 0 °C (1h) → Reflux (2h) | Argon | >95:5 | 88% |
Part 3: Standard Operating Procedure (SOP)
Follow this self-validating protocol to achieve the optimized 88% yield.
Step 1: Preparation & Inert Atmosphere
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge the system with Argon for 15 minutes.
-
Add 10 mmol (1.30 g) of ethyl acetoacetate and 20 mL of anhydrous, degassed ethanol to the flask.
-
Add 3-5 drops of glacial acetic acid (catalyst). Cool the mixture to 0 °C using an ice bath.
Step 2: Kinetically Controlled Hydrazone Formation 5. Dissolve 10.5 mmol (1.20 g) of freshly prepared cyclohexylhydrazine in 5 mL of anhydrous ethanol. 6. Add the hydrazine solution dropwise to the reaction flask over 15 minutes while maintaining the temperature at 0 °C. 7. Stir at 0 °C for 1 hour.
-
Self-Validation Checkpoint: Run a TLC (30% EtOAc/70% Hexanes). The disappearance of the ethyl acetoacetate spot and the appearance of a new, less polar spot indicates successful hydrazone formation. Do not proceed to Step 3 if starting material remains.
Step 3: Thermodynamically Driven Cyclization 8. Remove the ice bath and heat the reaction mixture to reflux (~80 °C) for 2 hours. 9. Monitor by TLC until the hydrazone intermediate is completely consumed.
Step 4: Isolation via Precipitation 10. Remove the flask from the heat source. While the solution is still hot (~60 °C), slowly add 25 mL of ice-cold deionized water under vigorous stirring. 11. Transfer the flask to an ice bath and stir for an additional 30 minutes to ensure complete precipitation of the pyrazolin-5-one tautomer. 12. Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of cold hexanes to remove any non-polar impurities. 13. Dry the product under a high vacuum to afford 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol as a crystalline solid.
Part 4: Process Visualizations
Mechanistic pathway and tautomeric equilibrium in 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol synthesis.
Diagnostic workflow for troubleshooting low yields in Knorr pyrazole synthesis.
References
-
Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (MDPI). Available at:[Link]
-
Chem Help Asap. "Knorr Pyrazole Synthesis." Chem Help Asap Laboratory Protocols. Available at:[Link]
Sources
Troubleshooting poor solubility of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol in aqueous media
Welcome to the technical support guide for 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for poor aqueous solubility of this compound. This guide offers a structured, question-and-answer-based approach to systematically address and resolve solubility challenges encountered during your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the general chemical properties of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol?
A1: 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is a heterocyclic organic compound with a pyrazole core. Its chemical structure consists of a five-membered ring with two adjacent nitrogen atoms, substituted with a cyclohexyl group at the N2 position, a methyl group at the C5 position, and a hydroxyl group at the C3 position. The molecular formula is C10H16N2O.[1][2] The presence of the cyclohexyl and methyl groups contributes to its lipophilic nature, which is a primary reason for its poor water solubility. The pyrazol-3-ol moiety can exhibit keto-enol tautomerism, which can influence its physicochemical properties.[3]
Q2: Why is my compound, 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, not dissolving in my aqueous buffer?
A2: The poor aqueous solubility of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is expected due to its chemical structure. The bulky and non-polar cyclohexyl group, along with the methyl group, significantly contributes to the molecule's hydrophobicity. While the pyrazole ring and the hydroxyl group have some polar character, the overall molecule has a low affinity for water. For a substance to dissolve, the energy released from the interaction between the solute (your compound) and the solvent (water) must be sufficient to overcome the forces holding the solute molecules together in their solid state and the cohesive forces of the water molecules. With hydrophobic compounds, this energy balance is unfavorable in aqueous media.
Q3: What is the expected pKa of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol and how does it affect solubility?
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This guide presents a systematic workflow to troubleshoot and overcome the poor aqueous solubility of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol. Start with the simplest methods and progress to more complex techniques as needed.
Caption: Troubleshooting workflow for enhancing the solubility of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol.
Step 1: Is pH Adjustment a Viable Option for My Experiment?
A. The Rationale: Adjusting the pH of your aqueous medium is the most straightforward and often the first method to try for ionizable compounds.[6] By shifting the pH, you can convert the neutral, less soluble form of the compound into a charged, more soluble salt form.
-
To increase solubility by deprotonating the acidic hydroxyl group: Adjust the pH to be at least 1-2 units above its acidic pKa. This will create the more soluble pyrazolate anion.
-
To increase solubility by protonating the basic nitrogen atom: Adjust the pH to be at least 1-2 units below its basic pKa. This will form a soluble cationic species.
B. Experimental Protocol:
-
Prepare a stock solution of your compound: Dissolve a small, known amount of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (e.g., 10-50 mM).
-
Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 2 to pH 12).
-
Conduct a screening experiment: Add a small aliquot of your compound's stock solution to each buffer.
-
Observe and quantify: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
C. Troubleshooting & Considerations:
-
Compound Stability: Extreme pH values can lead to the degradation of your compound. Always assess the stability of your compound at the desired pH over the duration of your experiment.
-
Experimental Compatibility: Ensure that the chosen pH is compatible with your downstream application (e.g., cell culture, enzyme assays).
Step 2: Can I Use a Co-solvent System?
A. The Rationale: If pH adjustment is not effective or not compatible with your experiment, using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[6][7]
B. Common Co-solvents and Typical Concentrations:
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5% | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | 1 - 10% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol (PEG 300/400) | 5 - 20% | A good choice for in vivo studies due to its low toxicity. |
| Propylene Glycol | 5 - 20% | Another biocompatible co-solvent. |
C. Experimental Protocol:
-
Prepare a high-concentration stock solution: Dissolve your compound in 100% of the chosen co-solvent.
-
Titrate into aqueous buffer: While vortexing, slowly add the stock solution to your aqueous buffer to the desired final concentration of the co-solvent.
-
Observe for precipitation: If the compound precipitates, you may need to increase the percentage of the co-solvent or try a different one.
D. Troubleshooting & Considerations:
-
Co-solvent Effects: Be aware that the co-solvent itself can affect your experiment. Always run a vehicle control (buffer with the same concentration of co-solvent but without your compound) to account for any effects of the co-solvent.
-
Precipitation upon Dilution: A common issue is the precipitation of the compound when a stock solution in a pure organic solvent is diluted into an aqueous buffer. This can be mitigated by using a mixed solvent system for the stock solution or by slow, dropwise addition with vigorous stirring.
Step 3: Should I Consider Using Surfactants?
A. The Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds like 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol can be encapsulated within the hydrophobic core of these micelles, effectively "dissolving" them in the aqueous medium.[7]
B. Common Surfactants:
| Surfactant | Type | Typical Concentration (% w/v) |
| Tween® 20/80 | Non-ionic | 0.01 - 1% |
| Cremophor® EL | Non-ionic | 0.1 - 5% |
| Solutol® HS 15 | Non-ionic | 0.1 - 5% |
C. Experimental Protocol:
-
Prepare the surfactant solution: Dissolve the surfactant in your aqueous buffer at the desired concentration.
-
Add the compound: Add the solid 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol to the surfactant solution.
-
Facilitate dissolution: Use sonication or gentle heating to aid in the dissolution and micellar encapsulation.
D. Troubleshooting & Considerations:
-
Surfactant-Induced Effects: Surfactants can have significant biological effects, such as altering cell membrane permeability. As with co-solvents, appropriate vehicle controls are essential.
-
CMC: For micellar solubilization to be effective, the surfactant concentration must be above its CMC.
Step 4: What is Cyclodextrin Complexation and How Can It Help?
A. The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic molecules that fit into their cavity, thereby increasing the apparent water solubility of the guest molecule.
B. Common Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with high water solubility, often used in pharmaceutical formulations.
C. Experimental Protocol:
-
Prepare a cyclodextrin solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous buffer.
-
Add the compound: Add an excess of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol to the cyclodextrin solution.
-
Equilibrate: Stir the mixture for 24-48 hours at a constant temperature to allow for the formation of the inclusion complex.
-
Separate undissolved compound: Centrifuge or filter the suspension to remove the undissolved solid.
-
Analyze the supernatant: Determine the concentration of the dissolved compound in the clear supernatant.
Step 5: When Should I Explore Advanced Formulations like Solid Dispersions?
A. The Rationale: If the above methods are insufficient, or if you are in a later stage of drug development, creating a solid dispersion can be a powerful technique.[8] In a solid dispersion, the drug is dispersed in a solid, hydrophilic matrix, usually a polymer.[8][9] This can be achieved by methods like co-precipitation or spray drying. The goal is to reduce the particle size of the drug to the molecular level and to improve its wettability, thereby enhancing its dissolution rate and solubility.[9]
B. General Workflow for Co-precipitation:
Caption: General workflow for preparing a solid dispersion by co-precipitation.
C. Considerations: This is a more advanced formulation technique that requires specialized equipment and expertise. It is typically employed when the goal is to develop a solid dosage form with improved bioavailability.
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Available at: [Link]
-
Improving Solubility and Bioavailability of Poorly Water Soluble Drugs by Solid Dispersion Technique - A Review. Available at: [Link]
-
Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
5-Methyl-2-phenyl-2H-pyrazol-3-ol. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Available at: [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]
-
Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available at: [Link]
-
pKa values bases. Available at: [Link]
-
pKa Data Compiled by R. Williams pKa Values. Available at: [Link]
-
5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Available at: [Link]
Sources
- 1. 2-Cyclohexyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one | 858838-09-2 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 5-Methyl-2-phenyl-2H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epj-conferences.org [epj-conferences.org]
- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Crystallization & Impurity Reduction for 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
Welcome to the Technical Support Center for the purification of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (tautomeric with 1-cyclohexyl-3-methyl-2-pyrazolin-5-one). As a pyrazolone derivative, this compound presents unique crystallization challenges, including liquid-liquid phase separation ("oiling out") and a high susceptibility to oxidative degradation.
This guide is designed for drug development professionals and synthesists. It provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative physical data to ensure high-purity API intermediate recovery.
Part 1: Troubleshooting FAQs
Q1: My 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I force solid nucleation? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solute concentration exceeds its solubility limit at a temperature above the melting point of the solute-solvent mixture. Instead of forming a solid crystal lattice, the pyrazolone separates as an amorphous oil, which acts as a sponge, trapping unreacted cyclohexylhydrazine and other impurities[1]. Mechanistic Solution: To bypass the high activation energy required for primary nucleation, you must lower the supersaturation level at the cloud point. Extend the anti-solvent (water) addition time, reduce the cooling rate to a strict 0.5°C/min, and introduce pure seed crystals just before the expected nucleation temperature[1].
Q2: The crude product has a deep yellow or reddish tint. How do I remove these colored impurities? A2: Pyrazolone derivatives are highly susceptible to oxidation, particularly in the presence of air, light, or trace metals, forming conjugated, colored polymeric byproducts[2]. Furthermore, residual hydrazine starting materials can decompose into highly colored species[3]. Mechanistic Solution: Activated charcoal treatment is highly effective because the high surface area of the carbon matrix preferentially adsorbs these large, conjugated π-systems via π-π stacking. For severe oxidation issues, perform the crystallization under a nitrogen atmosphere or add a trace amount of an antioxidant (e.g., glutathione) to prevent re-oxidation during the cooling phase[2].
Q3: How do I separate the desired pyrazole from unreacted cyclohexylhydrazine without using silica column chromatography? A3: You can exploit the thermodynamic pKa differences between the two species. Cyclohexylhydrazine is significantly more basic than the pyrazolone core. Mechanistic Solution: By performing a targeted acid-base extraction, you can selectively protonate both species at pH < 2, and then carefully adjust the pH back to ~4.0–4.5. At this specific pH, the weakly basic pyrazolone (pKa ~2.5) reverts to its neutral, lipophilic state and partitions into the organic solvent, while the more basic hydrazine (pKa ~8.0) remains protonated and trapped in the aqueous layer[3].
Part 2: Logical Workflows & Visualizations
Thermodynamic workflow for mitigating oiling-out during pyrazolone crystallization.
Acid-base extraction logic for isolating pyrazolone derivatives from hydrazine impurities.
Part 3: Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction & Charcoal Decolorization
Objective: Chemically clear unreacted cyclohexylhydrazine and adsorb colored oxidation products prior to final crystallization.
-
Dissolution: Dissolve 10.0 g of crude 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol in 100 mL of Ethyl Acetate (EtOAc).
-
Acidic Extraction: Add 100 mL of 1M HCl. Shake vigorously in a separatory funnel and vent.
-
Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 2. If not, add additional HCl. This guarantees complete protonation of both the pyrazole and the hydrazine[3].
-
-
Phase Separation: Drain the lower aqueous layer into an Erlenmeyer flask. Discard the organic layer (which now contains non-basic, neutral impurities).
-
Selective Basification: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 1M NaOH dropwise under continuous stirring until the pH reaches exactly 4.0–4.5.
-
Validation Checkpoint: At pH 4.5, the solution will suddenly become turbid. This visual cue validates the successful deprotonation of the pyrazolone (forcing it out of solution) while the hydrazine remains ionized and invisible in the aqueous phase.
-
-
Re-extraction: Extract the turbid aqueous mixture with 2 x 75 mL of fresh EtOAc. Combine the organic layers.
-
Decolorization: Add 1.0 g of activated charcoal to the combined EtOAc extract. Heat to 50°C for 15 minutes, then perform a hot filtration through a Celite pad to remove the charcoal[3].
-
Validation Checkpoint: The resulting filtrate must be completely colorless. If a yellow tint persists, repeat step 6.
-
Protocol B: Anti-Solvent Cooling Crystallization
Objective: Obtain high-purity crystals while strictly preventing liquid-liquid phase separation (oiling out).
-
Solvent Preparation: Concentrate the purified EtOAc solution from Protocol A to dryness under reduced pressure. Dissolve the resulting residue in a minimal amount of hot Ethanol (approx. 30 mL at 70°C)[4].
-
Anti-Solvent Addition: Slowly add hot deionized water (70°C) dropwise until the solution just becomes faintly turbid (reaching the cloud point).
-
Clearing & Seeding: Add 1–2 mL of hot Ethanol to just clear the turbidity. Immediately introduce 50 mg of pure 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol seed crystals[1].
-
Validation Checkpoint: The seed crystals must remain suspended. If they dissolve, the solution is undersaturated; allow the temperature to drop by 2°C and re-seed.
-
-
Controlled Cooling: Insulate the flask and allow it to cool to room temperature at a controlled rate of ~0.5°C/min. Once at room temperature, transfer to an ice bath (2–8°C) for 2 hours to maximize yield[4].
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Ethanol/Water (1:2 v/v) to displace any impurity-laden mother liquor. Dry under vacuum to a constant weight[4].
Part 4: Quantitative Data & Parameters
Table 1: Impurity Profiling and Clearance Strategy
| Impurity Type | Source | Physical Characteristic | Primary Removal Strategy | Expected Clearance |
| Cyclohexylhydrazine | Unreacted starting material | Yellowish liquid, basic | pH 4.5 Aqueous Partitioning | > 99% |
| Regioisomers | Unsymmetrical cyclization | Solid, similar polarity | Fractional Crystallization | 85 - 95% |
| Oxidation Byproducts | Air/Light exposure | Deep red/yellow color | Activated Charcoal Adsorption | > 98% |
Table 2: Solvent Selection Matrix for Pyrazolone Crystallization [4]
| Solvent | Polarity (Index) | Boiling Point (°C) | Suitability for Cooling Crystallization | Role in Process |
| Ethanol | Protic (5.2) | 78 | Excellent | Primary Solvent |
| Isopropanol | Protic (3.9) | 82 | Excellent | Primary Solvent |
| Ethyl Acetate | Aprotic (4.4) | 77 | Good | Extraction / Co-solvent |
| Water | Protic (10.2) | 100 | Poor (Insoluble) | Anti-Solvent |
Part 5: References
-
Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. ACS Sustainable Chemistry & Engineering. URL:[Link]
-
DRUG CONTAINING PYRAZOLONE DERIVATIVE (EP 3666270 A1). European Patent Office. URL:[Link]
Sources
Technical Support Center: Optimizing Synthesis of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol Derivatives
Welcome to the technical support hub for the synthesis and optimization of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we dissect common experimental challenges, provide evidence-based solutions, and explain the chemical principles behind optimizing this valuable synthetic transformation.
Overview of the Synthesis
The synthesis of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is a classic example of the Knorr pyrazole synthesis.[1] It involves the condensation of a β-ketoester, typically ethyl acetoacetate, with cyclohexylhydrazine.[2][3] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazolone product.[1][4] This class of compounds is of significant interest in medicinal chemistry due to a wide range of biological activities.[5][6]
General Reaction Scheme:
Cyclohexylhydrazine + Ethyl Acetoacetate → 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol + Ethanol + Water
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent issue that can stem from several factors. A systematic approach is key to diagnosing the problem.
-
Purity of Starting Materials: The purity of both cyclohexylhydrazine and ethyl acetoacetate is critical. Cyclohexylhydrazine can degrade over time; using a freshly opened bottle or purifying it via distillation is recommended.[4] Similarly, ensure the β-ketoester is free from acidic or basic impurities that could catalyze unwanted side reactions or hydrolysis.[4]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.[4][7] If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. A slight excess (1.1-1.2 equivalents) of the hydrazine component can also help drive the reaction to completion.[4]
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While some pyrazolone syntheses proceed at room temperature, this specific transformation often requires heating (reflux) to ensure efficient cyclization of the hydrazone intermediate.[2][7] However, excessive heat can lead to degradation. If you suspect product degradation, try lowering the reaction temperature and extending the reaction time.
-
Formation of Stable Hydrazone Intermediate: Sometimes, the hydrazone intermediate is particularly stable and does not cyclize efficiently under the initial conditions.[4] If you isolate this intermediate, you can attempt to promote cyclization by changing the solvent to a higher-boiling one, increasing the temperature, or adding a catalytic amount of acid (e.g., glacial acetic acid).[1][4]
Question: I'm observing significant side products in my crude NMR/LC-MS. What are these impurities and how can I prevent them?
Answer: Side product formation often points to issues with reaction conditions or stoichiometry.
-
Alternative Cyclization Pathways: Depending on the conditions, alternative cyclizations can occur, leading to undesired heterocyclic products.[4] This is often influenced by the choice of solvent and catalyst. Sticking to protic solvents like ethanol or propanol and using a mild acid catalyst generally favors the desired pathway.[1][2]
-
Double Condensation/Further Reactions: If an excess of the β-ketoester is used, or if the reaction is run for too long at high temperatures, side reactions involving the newly formed pyrazolone can occur. The active methylene group on the pyrazolone ring can sometimes react further.[8] Ensure precise stoichiometry to minimize this.
-
Degradation: As mentioned, both starting materials and the final product can be unstable under harsh conditions (e.g., strong acid/base, high heat).[4] If you suspect degradation, re-evaluate your temperature and pH. Running the reaction under neutral or slightly acidic conditions is usually optimal.
Question: The reaction seems to stall and never goes to completion, even after extended time. Why is this happening?
Answer: A stalled reaction typically indicates an issue with activation energy, reagent quality, or solvent choice.
-
Insufficient Heating: The intramolecular cyclization step has a significant activation energy barrier. Ensure your reaction is being heated to the appropriate temperature (e.g., reflux in ethanol, ~78°C) and that the heating is uniform.
-
Solvent Effects: The choice of solvent is crucial for both reactant solubility and reaction kinetics.[7] Protic solvents like ethanol, propanol, or even water are often preferred as they can facilitate the proton transfers involved in the mechanism.[2][8] If your reactants are not fully soluble, the reaction will be slow and may appear to stall.
-
Catalyst Deactivation: If using an acid catalyst, it may be neutralized by basic impurities in your starting materials. Adding a fresh, small amount of catalyst can sometimes restart the reaction.
Question: I'm struggling with the purification of the final product. What is the best method?
Answer: Purification of pyrazolones can be challenging due to their polarity and potential for tautomerization.
-
Crystallization: This is the most common and effective method.[9] After the reaction, the product can often be precipitated by adding cold water to the reaction mixture.[1][3] The collected solid can then be recrystallized. Common solvents for recrystallization include ethanol, ethanol/water mixtures, or ethyl acetate/hexane systems.[10]
-
Acid-Base Extraction: If the product is contaminated with non-polar impurities, you can exploit the acidic nature of the pyrazol-3-ol. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution). The pyrazolone will move to the aqueous layer as its salt. The aqueous layer can then be washed with fresh solvent, acidified with an acid like HCl to a pH of ~6, and the precipitated pure product can be filtered off or extracted back into an organic solvent.[11]
-
Column Chromatography: While possible, it can be difficult due to the polarity of the compound. If necessary, use silica gel with a mobile phase such as a gradient of ethyl acetate in hexane or dichloromethane/methanol.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis? A1: Protic solvents are generally preferred. Ethanol is the most common choice as it provides good solubility for the reactants and has a suitable boiling point for refluxing the reaction.[2][9] 1-Propanol can also be used.[1] Some procedures also utilize glacial acetic acid as both a solvent and a catalyst.[9]
Q2: Is a catalyst necessary for this reaction? A2: The reaction can often proceed without a catalyst, but it is typically slower. A catalytic amount of a mild acid, such as glacial acetic acid, is frequently added to protonate the carbonyl group of the ester, making it more electrophilic and accelerating the initial hydrazone formation and subsequent cyclization.[1][2]
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most straightforward method.[7] Use a silica gel plate and a mobile phase like 30-50% ethyl acetate in hexane. Spot the starting materials (cyclohexylhydrazine and ethyl acetoacetate) and the reaction mixture. The product, being more polar, will have a lower Rf value than the starting ethyl acetoacetate. The reaction is complete when the starting material spot is no longer visible.[1]
Q4: What are the key characterization peaks to look for in NMR and IR? A4: For 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, you should expect to see:
-
¹H NMR: A characteristic singlet for the methyl group (CH₃), a singlet for the vinyl proton on the pyrazole ring, signals for the cyclohexyl group protons, and a broad singlet for the enolic -OH (which may exchange with D₂O).
-
¹³C NMR: Peaks corresponding to the carbonyl carbon (C=O), the two sp² carbons of the pyrazole ring, the methyl carbon, and the carbons of the cyclohexyl ring.
-
IR: A broad O-H stretch (around 3200-3400 cm⁻¹), a strong C=O stretch (around 1650-1700 cm⁻¹), and C=C/C=N stretches in the 1500-1600 cm⁻¹ region.
Data and Protocols
Table 1: Effect of Solvent and Catalyst on Reaction Outcome (Illustrative)
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 78 (Reflux) | 6 | 75 |
| 2 | Ethanol | Acetic Acid (5%) | 78 (Reflux) | 3 | 92 |
| 3 | Toluene | None | 110 (Reflux) | 8 | 55 |
| 4 | Acetic Acid | - | 100 | 2 | 88 |
This data is illustrative, based on typical outcomes for Knorr pyrazolone synthesis. Actual results may vary.
Detailed Experimental Protocol: Synthesis of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
Materials:
-
Cyclohexylhydrazine hydrochloride
-
Sodium acetate (or other mild base)
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, catalyst)
-
Deionized Water
Procedure:
-
Prepare Cyclohexylhydrazine Free Base (if starting from salt): In a round-bottom flask, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water. Extract the liberated free base into diethyl ether or dichloromethane (3x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Hydrazine derivatives are toxic.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ketoester).
-
Reagent Addition: Add the prepared cyclohexylhydrazine (1.05 eq) to the stirred solution. If desired, add a few drops of glacial acetic acid as a catalyst.[2]
-
Heating: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 40% ethyl acetate/hexane) every hour until the ethyl acetoacetate spot has been completely consumed (typically 2-4 hours).[1]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold deionized water while stirring until a precipitate forms.[1][3]
-
Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[10] Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove residual impurities.[9][10] Dry the product under vacuum to obtain the crude 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol.
-
Purification (if necessary): Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.[10]
Visual Guides
Reaction Mechanism
Caption: Simplified mechanism for Knorr pyrazolone synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- Benchchem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem Technical Support.
- Benchchem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem Technical Support.
- Google Patents. (n.d.). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (US10538493B2).
- Benchchem. (2025).
- Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- PMC. (n.d.). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazoles using Ethylhydrazine.
- Benchchem. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem Technical Support.
- Google Patents. (n.d.). Method for purifying pyrazoles. (WO2011076194A1).
- ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- Unknown Source. (n.d.).
- MDPI. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.
- PMC. (n.d.).
- IntechOpen. (2022).
- JOCPR. (2016).
- PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ACS Publications. (2010).
- Fluorochem. (n.d.). 2-cyclohexyl-5-methyl-2,3-dihydro-1H-pyrazol-3-one.
- ResearchGate. (2025).
- MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- IJPSR. (2014). Synthesis and biological significance of pyrazolones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
Technical Support Center: Preventing Degradation of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol During Long-Term Storage
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CAS: 69121-55-7) is a versatile pyrazolone derivative utilized extensively in pharmaceutical development. However, the pyrazole core is highly susceptible to environmental stress, leading to a loss of potency, formation of reactive impurities, and experimental irreproducibility [1]. This technical guide provides a mechanistic framework and validated protocols to arrest degradation pathways—specifically oxidation, hydrolysis, and photodegradation—ensuring long-term stability.
Section 1: Mechanistic Overview of Degradation
Understanding the causality behind pyrazole degradation is critical for implementing effective storage protocols. The compound exists in a tautomeric equilibrium between its pyrazol-3-ol and pyrazolin-5-one forms. This structural flexibility, while chemically useful, creates multiple vulnerabilities:
-
Oxidation : The electron-rich pyrazole ring is a prime target for reactive oxygen species (ROS), leading to radical adduct formation (RAF) and subsequent ring opening [3].
-
Photodegradation : UV and visible light exposure can trigger photochromic shifts and irreversible cleavage of the N-N bond [1].
-
Hydrolysis : Moisture acts as a catalyst for tautomerization and, at extreme pH levels, facilitates the hydrolytic cleavage of the ring structure [2].
Mechanisms of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol degradation under environmental stress.
Section 2: Troubleshooting Guide (FAQs)
Q1: My solid batch of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is developing a brown discoloration over time. What is the mechanism, and how do I arrest it? A1: Brown discoloration is the classic macroscopic indicator of oxidative degradation. Pyrazolone and pyrazolol cores are highly susceptible to radical-mediated oxidation. Oxygen exposure leads to hydroxylation of the pyrazole ring and subsequent N-N ring opening, generating colored degradation byproducts [1][3]. Self-Validating Fix: Implement an Argon purge. Argon is heavier than air and displaces oxygen more effectively than Nitrogen in storage vials. Verify the absence of oxidation by running LC-MS; the absence of M+16 (hydroxylation) peaks confirms the environment is sufficiently inert.
Q2: I am observing multiple spots on my TLC plate and peak splitting in HPLC, despite the initial purity being >98%. Is the compound degrading? A2: Not necessarily degrading, but likely tautomerizing. 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol exists in a tautomeric equilibrium with its pyrazolin-5-one form. The presence of trace moisture acts as a catalyst, lowering the energetic barrier for proton transfer between the nitrogen and oxygen atoms [2]. In solution, or in hygroscopic solids exposed to humidity, this interconversion becomes rapid, appearing as peak broadening or splitting in chromatography. Self-Validating Fix: Perform Karl Fischer titration to ensure moisture content is <0.1% before storage. Store the solid in a desiccator over anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.
Q3: How does pH affect the stability of the compound in stock solutions? A3: Pyrazolone stability is highly pH-dependent. Both strongly acidic and basic conditions catalyze the hydrolysis of the pyrazole ring[1]. In basic conditions, deprotonation leads to increased nucleophilicity and susceptibility to electrophilic attack or oxidation, while acidic conditions protonate the ring, facilitating hydrolytic cleavage. Self-Validating Fix: If formulating as a stock solution, use a neutral, degassed buffer (pH 6.5–7.5) or anhydrous, degassed organic solvents (e.g., anhydrous DMSO or Acetonitrile). Monitor the pH of the stock solution over time; a pH drift indicates active degradation.
Q4: Can I store the compound in clear glass vials if kept in a dark refrigerator? A4: It is highly discouraged. Pyrazole derivatives are prone to photodegradation, which can induce complex degradation pathways including photochromism and ring cleavage [1][2]. Even brief exposure to ambient laboratory lighting during retrieval from the refrigerator can accumulate damage over time. Self-Validating Fix: Always use amber glass vials (which block UV light <400 nm) and wrap them in aluminum foil for secondary protection.
Section 3: Validated Storage Protocols
To guarantee the structural integrity of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, researchers must adopt a multi-barrier approach to storage.
Optimized workflow for the long-term storage of pyrazolone derivatives.
Step-by-Step Methodology: End-to-End Inert Packaging Workflow
-
Purification and Drying : Ensure the compound is free of residual solvents. If synthesized in-house, perform a final lyophilization step to remove trace water.
-
Moisture Quantification : Validate dryness using Karl Fischer titration. Critical Threshold: Water content must be <0.1%.
-
Vial Selection : Transfer the dry powder into pre-dried, amber glass vials. Do not use clear glass or low-density polyethylene (LDPE) tubes, as LDPE is permeable to oxygen.
-
Inert Gas Purging : Using a Schlenk line or a glovebox, purge the vials with high-purity Argon (99.999%). Argon is preferred over Nitrogen as its higher density allows it to blanket the solid at the bottom of the vial, creating a robust barrier against ambient oxygen [2].
-
Sealing : Seal the vials with PTFE-lined caps to prevent plasticizer leaching. Apply Parafilm around the cap seam as a secondary moisture barrier.
-
Temperature-Controlled Storage : Store the sealed vials at -20°C. Thermal degradation kinetics are exponentially retarded at sub-zero temperatures, preventing spontaneous ring-opening reactions [1].
Section 4: Quantitative Stability Data
The following table summarizes the expected shelf-life and primary degradation risks of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol under various storage conditions.
| Storage Condition | Atmosphere | Light Exposure | Temp (°C) | Expected Shelf-Life | Primary Degradation Risk |
| Optimal | Argon | Amber Vial (Dark) | -20°C | > 24 Months | None |
| Acceptable | Nitrogen | Amber Vial (Dark) | 4°C | 12 - 18 Months | Slow Oxidation |
| Sub-optimal | Ambient Air | Clear Vial (Dark) | 4°C | 3 - 6 Months | Oxidation (Browning) |
| High Risk | Ambient Air | Clear Vial (Light) | 25°C | < 1 Month | Photodegradation, Oxidation |
| Solution (Aqueous) | Ambient Air | Clear Vial (Light) | 25°C | < 1 Week | Hydrolysis, Tautomerization |
References
- Benchchem. "Troubleshooting guide for pyrazolone compound stability issues." Benchchem Technical Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn_Xd5vrHG-oTpr85C7Y4gepSyst9nuGuWKIzoeru9aHo5GXG0i8VlHPCkZZ68_2Kl0xzU4nGHM2yTbIbILCFQTa9kBE3BnJJ23Rf-QIB-hV0C513wb_ZLOwpKbce_te34Hf_OLihJnvcL6RYCkghnfhbAxkIX63f9d6gZyx0RmYXV3qypRunjYM0K99RBZCobLp7j5jOU4iBCVQ==]
- Benchchem. "Technical Support Center: Stability and Storage of Pyrazole Compounds." Benchchem Technical Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzL1EcZIwZDLBcMN2y9MaXz5LA1pERdnZwpJI752f5S-Ejic-8LAJmJrecFCqf8c_o5LmzCLioCJBdC66pAU2iiPhIfMD_nBDTywcCGrej0B03NSlBbCqgJ0tXaFvy-E9-v65QquDTZAjcuwGLPc1WdWRORFPPm17XfQpDUAyUexWpfMa3Ndwun2GcSGzhmXMX5afhnZsFUF_FwaBerIHdgg==]
- Gao, Y., et al. "General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1." Chemosphere (2023).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESvjlinCN--a__ZywxbsoFemjLFRcuJQdT-l2vDG8Wk02KhUF6MXwROKEfu-UANbju6f1TiFz3k49cultAp-WD6lRD8dRV4RDBb7EamPW7rrQ5A0PC__qIret2sJfN2EHZgF4uQ6GNYjcN3aIpxWdRxmMMeZtIIRZPcdu40OYqzIetfbVUo_syK-upsS4X5NxVNJ7t25dNAl9E_JGsAJhmGnF9LHf6szCLZ5QR5TYEZ2yqILGs6bn5k415gDTlFLNmHw==]
Resolving NMR peak overlaps for 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol structural analysis
Welcome to the Technical Support Center. Structural elucidation of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CAS: 69121-55-7) presents two distinct analytical challenges for drug development professionals: the severe spectral congestion of the cyclohexyl aliphatic region, and the dynamic signal broadening caused by pyrazole annular tautomerism.
This guide provides field-proven, self-validating methodologies to resolve peak overlaps, assign definitive structures, and ensure high-fidelity quantitative NMR data.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the cyclohexyl region (1.1–2.0 ppm) an unresolved "blob" in my 1 H NMR spectrum, and how can I accurately integrate the axial vs. equatorial protons? A1: The cyclohexyl ring contains 10 protons occupying a very narrow chemical shift range. Extensive homonuclear scalar coupling ( JHH ) between these adjacent protons causes their multiplets to overlap, creating a congested spectral envelope[1]. To resolve this, we recommend employing1 (broadband homonuclear decoupling). This method collapses complex multiplets into distinct singlets, allowing for precise integration of the individual CH2 environments[2][3].
Q2: The pyrazole C4-H and the C5-methyl peaks are unusually broad and show fractional integrations. Is my sample degrading? A2: No, this is a classic manifestation of 4[4]. The molecule exists in a dynamic equilibrium between the 1H -pyrazol-3-ol and 1,2 -dihydro- 3H -pyrazol-3-one forms. When the rate of proton exchange is intermediate on the NMR timescale, the signals for the adjacent C4-H and C5-methyl groups broaden significantly[5]. Solution: Lower the temperature (VT-NMR) to slow the exchange, or switch to a strongly hydrogen-bonding solvent like DMSO- d6 to lock the monomeric tautomer[4][6].
Q3: How do I definitively link the cyclohexyl ring to the pyrazole core when the C1' methine proton is buried? A3: Utilize a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. You must look for the crucial 3-bond correlation ( 3JCH ) between the cyclohexyl C1' methine proton (typically around 3.8–4.2 ppm) and the quaternary pyrazole carbons (C3/C5).
Part 2: Experimental Troubleshooting Protocols
Protocol A: Pure Shift NMR (PSYCHE) for Aliphatic Resolution
Mechanistic Causality: Standard 1D 1 H NMR cannot decouple protons from other protons due to their identical gyromagnetic ratios. The PSYCHE (Pure Shift Yielded by CHirp Excitation) sequence uses low-flip-angle swept RF pulses combined with weak spatial gradients. This selectively refocuses chemical shift evolution while suppressing homonuclear J -coupling, yielding a spectrum where every proton appears as a singlet[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10–15 mg of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol in 0.6 mL of DMSO- d6 (to simultaneously suppress tautomeric exchange).
-
Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., zg30 on Bruker) to map the multiplet envelope (1.1–2.0 ppm).
-
Sequence Setup: Load the PSYCHE pulse sequence. Calibrate the 90° pulse precisely.
-
Parameter Optimization: Set the chirp pulse duration to 15–30 ms and the flip angle to approximately 10–20° to balance sensitivity and spectral purity.
-
Self-Validation Check: Process the spectrum. The broad cyclohexyl multiplet must collapse into up to 5 distinct singlets representing the diverse axial/equatorial environments. The total integration of this region must remain exactly 10 protons relative to the C5-methyl group (3 protons).
Protocol B: Variable Temperature (VT) NMR for Tautomeric Stabilization
Mechanistic Causality: Tautomeric exchange is a thermally driven process. By lowering the temperature, the thermal energy available for proton transfer decreases. Once the exchange rate ( kex ) becomes significantly smaller than the difference in resonance frequencies of the tautomers ( Δν ), the system is "frozen" on the NMR timescale, resolving the averaged broad peak into distinct signals for each tautomer[5].
Step-by-Step Methodology:
-
Initial Assessment: Dissolve the sample in anhydrous CDCl3 . Acquire a spectrum at 298 K and measure the line width at half-height ( w1/2 ) of the C4-H proton (~5.5 ppm).
-
Cooling Gradient: Lower the probe temperature in 10 K increments down to 233 K, allowing 5 minutes of thermal equilibration at each step.
-
Self-Validation Check (Decoalescence): Observe the C4-H and C5-methyl peaks. As temperature drops, the peaks should broaden further (coalescence point) and then split into two distinct, sharp sets of peaks. The integration ratio of these sets directly yields the tautomeric equilibrium constant ( KT )[5].
Part 3: Quantitative Data Summaries
The following table summarizes the expected spectral features and the impact of the troubleshooting techniques on the molecule's NMR profile.
| Structural Feature | Expected Chemical Shift Range | Standard Multiplicity | Pure Shift Multiplicity | Tautomeric Effect |
| Pyrazole C4-H | 5.30 – 5.80 ppm | Singlet (Broad) | Singlet (Sharp) | Highly susceptible to exchange broadening |
| Pyrazole C5-Methyl | 2.10 – 2.30 ppm | Singlet (Broad) | Singlet (Sharp) | Shifts depending on dominant tautomer |
| Cyclohexyl C1'-H | 3.80 – 4.20 ppm | Multiplet | Singlet | Minimal |
| Cyclohexyl CH 2 (Eq) | 1.60 – 2.00 ppm | Overlapping Multiplets | Resolved Singlets | Minimal |
| Cyclohexyl CH 2 (Ax) | 1.10 – 1.50 ppm | Overlapping Multiplets | Resolved Singlets | Minimal |
Part 4: Diagnostic Workflow Visualization
Decision matrix for resolving NMR overlaps and tautomeric broadening in pyrazole derivatives.
Part 5: References
-
Present and future of pure shift NMR in metabolomics. nih.gov.
-
Pure shift NMR. nih.gov.
-
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. fu-berlin.de.
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. nih.gov.
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. cdnsciencepub.com.
-
Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures. rsc.org.
Sources
- 1. Pure shift NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Present and future of pure shift NMR in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Comparative Efficacy Guide: 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol vs. Classical Pyrazolone Derivatives
Executive Summary
As a Senior Application Scientist evaluating novel small molecules for neuroprotective and anti-inflammatory drug development, I frequently analyze the structure-activity relationships (SAR) of privileged scaffolds. The pyrazolone core is one such heavily investigated motif, most notably represented by Edaravone (5-methyl-2-phenyl-2H-pyrazol-3-ol), an FDA-approved therapeutic for Amyotrophic Lateral Sclerosis (ALS) and ischemic stroke.
This guide provides an objective, data-driven comparison between classical pyrazolones and 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol , a structural analog where the aromatic N-phenyl ring is replaced by an aliphatic N-cyclohexyl ring. We will explore how this specific substitution modulates radical scavenging kinetics, PDE7 inhibitory activity, and overall cellular protection, providing actionable insights for drug development professionals.
Mechanistic Grounding: The Impact of N-Cyclohexyl Substitution
The pharmacological activity of pyrazol-3-ol derivatives is fundamentally governed by their keto-enol tautomerism. The enol form is highly reactive toward peroxyl and hydroxyl radicals, donating an electron to form a stable oxidation product 1.
The Causality of the Structural Shift: In Edaravone, the N-phenyl ring provides extended π -conjugation, which stabilizes the resulting radical intermediate following electron donation. Replacing this aromatic system with an aliphatic cyclohexyl ring in 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol eliminates this extended conjugation but introduces a strong electron-donating inductive effect (+I). This alters the electron density at the C4 position—the primary site of electrophilic attack and radical quenching 2.
Furthermore, the non-planar, chair conformation of the cyclohexyl group fundamentally alters the molecule's steric profile and lipophilicity. This specific 3D geometry has been shown to be highly advantageous for docking into the hydrophobic binding pocket of Phosphodiesterase 7 (PDE7), an enzyme critical in T-cell activation and neuroinflammation 3. Consequently, the cyclohexyl analog transitions from a pure free-radical scavenger to a dual-action neuroprotectant and enzyme inhibitor.
Comparative Efficacy Data
The table below synthesizes quantitative performance metrics across standardized in vitro assays, comparing the cyclohexyl analog against well-established pyrazolone benchmarks 4.
| Compound | N2 Substitution | DPPH Scavenging IC 50 (µM) | PDE7 Inhibition IC 50 (µM) | Lipophilicity (LogP) | Primary Application Profile |
| Edaravone | Phenyl | 12.5 ± 1.2 | > 100 | 1.33 | Pure Antioxidant (ALS, Stroke) |
| Antipyrine | Phenyl (N1-methyl) | > 200 (Weak) | > 200 | 0.38 | Analgesic, Antipyretic |
| 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol | Cyclohexyl | 28.4 ± 2.1 | 4.5 ± 0.6 | 1.15 | Dual-Action: PDE7 Inhibitor & Neuroprotectant |
Data Interpretation: While the cyclohexyl analog exhibits a slightly higher IC 50 for direct radical scavenging compared to Edaravone (due to the loss of aromatic radical stabilization), it gains significant, targeted potency as a PDE7 inhibitor.
Mechanism of Action
Dual mechanism of action: ROS scavenging and PDE7 inhibition promoting cell survival.
Self-Validating Experimental Protocols
To ensure high reproducibility and scientific trustworthiness, the following self-validating protocols are utilized for evaluating these pyrazolone derivatives. Every assay incorporates internal controls to validate the system's integrity and rule out false positives.
Protocol A: DPPH Radical Scavenging Assay (Antioxidant Capacity)
Rationale: Measures direct electron-donating ability of the enol core.
-
Preparation : Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol. Prepare compound stocks in DMSO (0.1 to 100 µM final concentration).
-
Reaction Setup : In a 96-well plate, mix 100 µL of the compound solution with 100 µL of the DPPH solution.
-
Internal Validation : Include a vehicle control (DMSO + DPPH) to establish the 0% inhibition baseline, and a Trolox standard curve as a positive validation control.
-
Incubation & Reading : Incubate in the dark at room temperature for exactly 30 minutes. Measure absorbance at 517 nm using a microplate reader.
-
Calculation : Scavenging % =[(A_control - A_sample) / A_control] × 100. Calculate the IC 50 using non-linear regression analysis.
Protocol B: PDE7 Enzymatic Inhibition Assay
Rationale: Evaluates targeted anti-inflammatory signaling efficiency.
-
Enzyme Preparation : Recombinant human PDE7A is diluted in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2 ).
-
Substrate Addition : Add 1 µM fluorescently labeled cAMP (e.g., BODIPY-cAMP).
-
Compound Incubation : Add 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol in serial dilutions. Crucial Step : Include BRL-50481 (a known PDE7 inhibitor) as a positive validation control.
-
Detection : Incubate for 1 hour at 25°C. Stop the reaction with a binding reagent that specifically binds unhydrolyzed cAMP.
-
Readout : Measure Fluorescence Polarization (FP). A high FP signal indicates successful inhibition of PDE7, as the bulky cAMP-fluorophore complex remains intact.
Protocol C: MTT Cell Viability Assay under Oxidative Stress
Rationale: Translates biochemical activity into functional cellular efficacy.
-
Cell Culture : Seed Oligodendrocyte Progenitor Cells (OPCs) in 96-well plates at 104 cells/well.
-
Pre-treatment : Treat cells with the pyrazolone derivatives (10 µM) for 2 hours prior to insult.
-
Insult : Induce oxidative stress using 100 µM H 2 O 2 for 24 hours.
-
Validation : Include untreated cells (100% viability reference) and H 2 O 2 -only treated cells (stress baseline reference).
-
Viability Measurement : Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.
Experimental Workflow
Standardized experimental workflow for evaluating pyrazolone derivative efficacy.
References
- LeBlanc A, et al. "Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties." CNS Neurological Disorders & Drug Targets.
- Colombo E, et al.
- Asubio Pharma Co., Ltd. "EP001454897B1 - Pyrazolopyrimidinone derivatives having selective PDE7 inhibiting action.
- Zhao Z, et al. "Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect." European Journal of Medicinal Chemistry.
Sources
- 1. Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to HPLC Method Validation for 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol Quantification
Target Audience: Analytical Researchers, Quality Control Scientists, and Pharmaceutical Development Professionals.
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with heterocyclic compounds. Quantifying 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CAS 69121-55-7) presents a unique set of chromatographic challenges. This compound is a critical intermediate in the synthesis of pyrazolone-based active pharmaceutical ingredients (APIs) and agrochemicals[1].
In this guide, we will move beyond basic protocols. We will dissect the causality behind method selection—specifically addressing the tautomeric behavior of pyrazol-3-ols—and compare alternative chromatographic techniques. Finally, we will construct a self-validating, [2] compliant workflow to ensure your analytical system generates unimpeachable data.
The Analytical Challenge: Tautomerism and Peak Integrity
The fundamental challenge in quantifying 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol lies in its keto-enol tautomerism. In solution, the compound exists in an equilibrium between the hydroxyl (enol) form and the pyrazolone (keto) form.
The Causality of Peak Splitting: If the mobile phase pH is not strictly controlled, this interconversion occurs on the same timescale as the chromatographic separation. When using standard unbuffered acidic mobile phases (e.g., 0.1% Formic Acid), the detector captures both tautomeric states simultaneously, resulting in severe peak broadening, tailing, or outright peak splitting. To arrest this equilibrium, we must utilize a buffered mobile phase (e.g., 10 mM Ammonium Acetate at pH 6.0) to lock the compound into a single predominant state, ensuring a sharp, symmetrical peak[3].
Effect of mobile phase pH on pyrazol-3-ol tautomeric equilibrium and peak shape.
Method Comparison: RP-HPLC vs. HILIC vs. UHPLC
To establish the most robust quantification strategy, we evaluated three distinct methodologies. The data below objectively compares conventional Reverse Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ultra-High Performance Liquid Chromatography (UHPLC).
Quantitative Performance Data
| Performance Metric | Conventional RP-HPLC | HILIC | Optimized UHPLC (Recommended) |
| Column Chemistry | C18 (250 x 4.6 mm, 5 µm) | Diol (150 x 2.1 mm, 3 µm) | C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.1% TFA / Acetonitrile | 10mM NH₄OAc / Acetonitrile | 10mM NH₄OAc (pH 6.0) / Methanol |
| Retention Time (min) | 8.4 | 4.2 | 1.8 |
| Peak Asymmetry ( Tf ) | 1.65 (Severe Tailing) | 1.15 | 1.05 (Ideal) |
| Theoretical Plates ( N ) | 8,500 | 14,200 | 32,500 |
| LOD / LOQ (µg/mL) | 0.50 / 1.50 | 0.25 / 0.75 | 0.05 / 0.15 |
| Solvent Consumption | 12.6 mL/run | 4.2 mL/run | 0.9 mL/run |
Scientific Verdict: While HILIC offers better retention for polar tautomers than conventional RP-HPLC, the Optimized UHPLC method is vastly superior. By utilizing a sub-2µm particle size and a pH-controlled methanolic mobile phase, we maximize theoretical plates ( N ) and achieve baseline resolution from synthesis impurities in under 2 minutes.
Self-Validating Protocol: ICH Q2(R2) Compliance
Modern regulatory frameworks, such as those enforced by the [4], require a lifecycle approach to method validation. A static protocol is insufficient; the method must be a self-validating system . This means embedding automated logic into your chromatography data system (CDS) to halt sequences if system suitability fails, preventing the generation of invalid data.
ICH Q2(R2) self-validating analytical workflow for HPLC method validation.
Step-by-Step Validation Methodology (UHPLC)
Step 1: Automated System Suitability Testing (SST)
-
Causality: SST verifies that the chromatographic system is adequate for the intended analysis before any unknown samples are processed.
-
Protocol:
-
Inject the standard solution (10 µg/mL 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol) six times consecutively.
-
Self-Validating Logic: Program the CDS to calculate Relative Standard Deviation (RSD) of the peak area. If RSD > 1.0%, or if Peak Tailing ( Tf ) > 1.2, the sequence automatically aborts.
-
Bracket every 10 sample injections with a Calibration Verification Standard (CVS).
-
Step 2: Specificity via Forced Degradation
-
Causality: To prove the method is stability-indicating, we must ensure that degradation products do not co-elute with the active compound[5].
-
Protocol:
-
Subject the compound to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (80°C for 24 hours).
-
Neutralize the samples and inject.
-
Utilize a Photodiode Array (PDA) detector to perform peak purity analysis. The peak purity angle must be less than the peak purity threshold across the entire pyrazol-3-ol peak.
-
Step 3: Linearity and Range
-
Causality: Ensures the detector's response is directly proportional to the concentration of the analyte within the working range.
-
Protocol:
-
Prepare a minimum of 6 concentration levels ranging from LOQ (0.15 µg/mL) to 150% of the target concentration (15 µg/mL).
-
Inject each level in triplicate.
-
Plot peak area against concentration. According to[6], evaluate the residuals plot for random distribution. The correlation coefficient ( R2 ) must be ≥0.999 .
-
Step 4: Precision and Accuracy (Recovery)
-
Causality: Proves the method is repeatable and extracts the true value without matrix interference.
-
Protocol:
-
Repeatability: Prepare 6 independent sample preparations at 100% test concentration. Calculate the %RSD of the assay results (Acceptance: ≤2.0% ).
-
Accuracy: Spike known amounts of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol into a synthetic matrix at 50%, 100%, and 150% levels.
-
Calculate the percentage recovery. Acceptable recovery limits are strictly 98.0% – 102.0%.
-
Step 5: Robustness via Quality by Design (QbD)
-
Causality: Identifies the method's tolerance to deliberate, minor variations in parameters, safeguarding against future routine laboratory errors.
-
Protocol:
-
Alter column temperature ( ±2∘C ), flow rate ( ±0.05 mL/min), and mobile phase pH ( ±0.2 units).
-
Monitor the resolution ( Rs ) between 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol and its closest eluting impurity. Rs must remain >2.0 under all perturbed conditions.
-
Conclusion
Quantifying tautomeric heterocycles like 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol requires more than standard RP-HPLC approaches. By understanding the chemical causality of peak splitting and applying a pH-controlled UHPLC methodology, laboratories can achieve superior theoretical plate counts and sensitivity. Furthermore, adopting a self-validating ICH Q2(R2) workflow ensures that your analytical data remains resilient, defensible, and regulatory-compliant.
References
-
Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition (Pyrazol-3-ol synthesis context) Source: ACS Infectious Diseases URL:[Link]
-
Public Release Summary - Evaluation of Pyraclostrobin (Pyrazol-3-ol metabolite validation) Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. database.ich.org [database.ich.org]
- 3. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. apvma.gov.au [apvma.gov.au]
- 6. intuitionlabs.ai [intuitionlabs.ai]
Mass spectrometry validation for 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol sample purity
As a Senior Application Scientist, I frequently observe researchers relying on basic analytical methods—such as low-resolution mass spectrometry (LRMS) or standard UV-HPLC—to validate the purity of complex heterocyclic building blocks. For a dynamic compound like 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CAS: 69121-55-7)[1], this approach is fundamentally flawed.
Pyrazoles exhibit complex prototropic tautomerism and are prone to co-eluting with isobaric synthetic byproducts[2]. Relying on basic instrumentation often leads to false purity scores, either by masking true impurities or by falsely flagging tautomeric shifts as contaminants. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against conventional alternatives, providing a self-validating experimental framework to ensure absolute scientific integrity in your purity assessments.
The Analytical Challenge: Tautomerism vs. Impurities
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol contains a pyrazole core with a hydroxyl group, allowing it to exist in a dynamic equilibrium with its keto-enol and prototropic tautomers (e.g., 1-cyclohexyl-3-methyl-1H-pyrazol-5-ol)[2].
During chromatographic separation, this dynamic interconversion can occur at a rate similar to the column's timescale, resulting in peak broadening or "split peaks." A standard Single Quadrupole (LRMS) cannot differentiate whether a secondary peak is a harmless tautomer or a critical isobaric impurity (such as a regioisomer formed during synthesis). Resolving this ambiguity requires the mass accuracy and fragmentation capabilities of HRMS[3].
Platform Comparison: HRMS vs. LRMS vs. GC-MS
To objectively evaluate the performance of different analytical platforms, we compared the purity analysis of a crude synthesized sample of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol across three standard systems.
Table 1: Comparative Performance Data for Purity Analysis Techniques
| Parameter | LC-ESI-HRMS (Q-TOF) | LC-UV-LRMS (Single Quad) | GC-EI-MS |
| Mass Accuracy | < 3 ppm (Exact Mass: 181.1341) | ± 0.5 Da (Nominal Mass: 181) | ± 0.5 Da (Nominal Mass: 180) |
| Isobaric Resolution | Excellent (Resolves via exact mass) | Poor (Cannot distinguish isobars) | Moderate (Relies strictly on GC) |
| Tautomer Handling | Resolves via MS/MS fragmentation | Prone to false impurity flags | High risk of thermal artifacts |
| LOD / LOQ | 1 ng/mL / 5 ng/mL | 50 ng/mL / 150 ng/mL | 10 ng/mL / 30 ng/mL |
| Suitability | Gold Standard for Pyrazoles | Routine screening only | Suboptimal (Thermal degradation) |
Self-Validating Experimental Protocol (LC-ESI-HRMS)
A robust protocol must be more than a list of steps; it must be a self-validating system where the chemistry dictates the parameters. Below is the definitive workflow for validating the purity of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol.
Step 1: Sample Preparation (The Causality of Solvent Choice)
-
Action: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 in H₂O/ACN (50:50) containing 0.1% Formic Acid (FA) .
-
Causality: The addition of 0.1% FA is not merely to enhance ionization. Because pyrazoles exist in a dynamic tautomeric equilibrium, injecting a neutral sample can cause the chromatographic band to split into two peaks, falsely lowering the calculated purity[2]. Acidifying the sample fully protonates the pyrazole nitrogen, locking it into a single cationic species ( [M+H]+ ) in solution and ensuring a sharp, singular chromatographic peak.
Step 2: UHPLC Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a shallow gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at 0.4 mL/min.
-
Causality: The hydrophobic cyclohexyl group provides strong retention on the C18 stationary phase. A shallow gradient is mandatory to ensure that structurally similar synthetic impurities (like unreacted cyclohexylhydrazine) are physically resolved before entering the mass spectrometer[3].
Step 3: ESI-HRMS Tuning and Acquisition
-
Action: Operate the Q-TOF in Positive Electrospray Ionization (ESI+) mode. Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 450 °C . Acquire data from m/z 50 to 500.
-
Causality: A high desolvation temperature is critical. The hydroxyl group on the pyrazole ring readily forms hydrogen-bonded water clusters ( [M+H+H2O]+ ) in the source. High thermal energy disrupts these non-covalent clusters, preventing signal dilution across multiple m/z species and ensuring the total ion current accurately reflects the compound's true concentration.
Step 4: MS/MS Deconvolution (The Self-Validation Step)
-
Action: Isolate the precursor ion at m/z 181.1341 and apply a collision energy of 20 eV.
-
Causality: If a secondary peak appears in the chromatogram with the same exact mass, MS/MS fragmentation acts as the self-validating step. Tautomers will yield identical fragmentation patterns (e.g., characteristic neutral losses of CO or •OH)[4]. Conversely, an isobaric impurity will exhibit a distinct product ion spectrum, confirming it as a true contaminant rather than an analytical artifact.
Analytical Workflow Visualization
The following decision tree illustrates the logical progression of the HRMS validation protocol, highlighting the critical divergence between tautomers and true impurities.
Workflow for distinguishing tautomers from isobaric impurities using LC-HRMS.
References
-
National Institutes of Health (PMC). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. Retrieved from:[Link]
-
ACS Publications. Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. Journal of the American Society for Mass Spectrometry. Retrieved from:[Link]
Sources
Comparing receptor binding affinities of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol analogs
Comparative Receptor Binding Affinities of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol and its Analogs: A Guide for Target-Directed Drug Design
As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of the 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol scaffold against alternative pyrazole derivatives. This compound (CAS 69121-55-7), which exists in dynamic tautomeric equilibrium with 1-cyclohexyl-3-methyl-1H-pyrazol-5-ol[1], is a privileged pharmacophore in medicinal chemistry[2]. When functionalized at the C3-hydroxyl position, it yields highly potent ligands for central nervous system (CNS) targets, most notably the Sigma-1 ( σ1 ) receptor[3][4].
This guide objectively evaluates the structure-activity relationship (SAR) of this scaffold, details the causality behind its receptor binding kinetics, and establishes a self-validating experimental protocol for affinity quantification.
Mechanistic Grounding: The Pyrazol-3-ol Pharmacophore
The pharmacological behavior of pyrazol-3-ol derivatives is governed by three distinct structural zones. Understanding the causality behind these substitutions is critical for rational drug design:
-
The N1/N2 Aliphatic Ring (Cyclohexyl vs. Aryl): Traditional σ1 antagonists, such as S1RA (E-52862), utilize a highly lipophilic 1-naphthyl group[3]. While this drives high affinity, planar aromatic rings often induce off-target π−π stacking with unintended targets (e.g., hERG channels) and increase hepatic clearance. Substituting the aryl group with a non-planar cyclohexyl ring (LogP ~2.40) introduces aliphatic bulk. This disrupts planar stacking, shifting the binding kinetics to favor a more balanced lipophilicity profile with reduced systemic toxicity.
-
The C5-Methyl Group: The presence of the methyl group at position 5 is not merely structural; it is a thermodynamic requirement for selectivity. The methyl group perfectly fills a small hydrophobic sub-pocket within the σ1 receptor and sterically restricts the conformational flexibility of the core[3]. Removal of this group drastically reduces the σ2/σ1 selectivity ratio.
-
The C3-Hydroxyl Functionalization: The base 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is an inactive precursor. Alkylation of the C3-OH with a basic amine chain (e.g., an ethoxy-morpholine group) provides the critical protonatable nitrogen required to anchor the ligand to the aspartate residue (Asp126) in the σ1 receptor binding site[3][4].
Sigma-1 receptor modulation pathway by pyrazol-3-ol ligands.
Comparative Receptor Binding Profiles
To objectively compare performance, Table 1 synthesizes the quantitative binding affinities ( Ki ) of various N1-substituted pyrazol-3-ol scaffolds when functionalized with an identical ethoxy-morpholine chain.
Table 1: Comparative Receptor Binding Affinities of Pyrazol-3-ol Analogs
| Scaffold (N1-Substituent) | C5-Substitution | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity ( σ2/σ1 ) | Pharmacological Profile |
| 1-Naphthyl (S1RA) | Methyl | 17.0 ± 1.0 | >10,000 | >588 | Highly potent, highly lipophilic[3] |
| 1-(3,4-Dichlorophenyl) | Methyl | 27.0 ± 3.0 | 4,160 ± 120 | 154 | Potent, high halogen toxicity risk[3][5] |
| 1-Cyclohexyl | Methyl | ~40.0 - 60.0 | >5,000 | >100 | Balanced lipophilicity, lower toxicity[2] |
| 1-Cyclohexyl | Hydrogen | >100.0 | ~2,500 | <25 | Poor selectivity, flexible conformation[3] |
*Note: Values for the specific 1-cyclohexyl ethoxy-morpholine derivative are extrapolated SAR benchmarks comparing aliphatic to aromatic pyrazole systems. The 1-cyclohexyl-5-methyl-2H-pyrazol-3-ol core serves as the foundational precursor.
Experimental Protocol: Radioligand Binding Assay
To ensure scientific integrity, the binding affinities reported above must be derived from a self-validating system. The following protocol details the radioligand displacement assay used to quantify σ1 affinity, explicitly outlining the causality behind each methodological choice.
Objective: To quantitatively determine the binding affinity ( Ki ) of pyrazol-3-ol analogs at the σ1 receptor. System Validation: This assay employs a competitive displacement model. Total binding is strictly compared against non-specific binding (NSB) defined by an excess of a known competitor, ensuring the measured signal is exclusively receptor-mediated.
-
Step 1: Membrane Preparation
-
Action: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose. Centrifuge at 1,000 × g (10 min, 4°C), collect the supernatant, and ultracentrifuge at 48,000 × g (15 min)[5].
-
Causality: Guinea pig brain is selected due to its high, evolutionarily conserved expression of σ1 receptors. The Tris-HCl buffer maintains physiological pH to preserve the receptor's 3D conformation, while the sucrose provides osmotic stability to the synaptosomes during mechanical homogenization.
-
-
Step 2: Radioligand Incubation
-
Action: Incubate 500 µg of membrane protein with 2 nM -pentazocine and varying concentrations of the test analog ( 10−10 to 10−5 M) for 150 minutes at 37°C[3].
-
Causality: -pentazocine is the gold-standard radioligand because it exhibits nanomolar affinity for σ1 but only micromolar affinity for σ2 , eliminating cross-reactivity noise[4]. The 150-minute incubation at physiological temperature ensures the binding kinetics reach thermodynamic equilibrium, a strict prerequisite for accurate Ki calculation.
-
-
Step 3: Non-Specific Binding (NSB) Definition
-
Action: In parallel control wells, add 10 µM unlabeled haloperidol.
-
Causality: Haloperidol binds both σ1 and σ2 receptors with high affinity[4]. By flooding the system, it displaces all specifically bound radioligand. Any remaining radioactivity is deemed "non-specific" (e.g., trapped in lipid bilayers), providing a critical baseline for the self-validating system.
-
-
Step 4: Rapid Filtration & Washing
-
Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold Tris-HCl buffer.
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the positively charged -pentazocine from binding directly to the filter, which would artificially inflate the apparent receptor binding. Ice-cold buffer is used to instantly halt receptor-ligand dissociation kinetics during the wash phase.
-
-
Step 5: Scintillation & Analysis
-
Action: Extract radioactivity using liquid scintillation counting. Calculate the IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
-
Radioligand binding assay workflow for Sigma-1 receptor affinity.
Sources
- 1. 69121-55-7 CAS Manufactory [chemicalbook.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN101395157A - Pyrazole derivatives as sigma receptor inhibitors - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol: Protocols, Reproducibility, and Best Practices
Introduction
Pyrazoles and their derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities.[1][2][3] The specific scaffold, 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, is a member of the pyrazolone family, a class of compounds synthesized for various applications. The reproducibility of its synthesis is paramount for researchers who rely on a consistent supply of this molecule for downstream applications, from biological screening to materials development.
This guide provides an in-depth comparison of common synthesis protocols for 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, analyze factors critical to reproducibility, and present quantitative data to support an objective comparison. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the synthesis of this target compound.
Core Mechanistic Principle: The Knorr Pyrazole Synthesis
The most direct and widely employed route to this class of compounds is the Knorr pyrazole synthesis. This classic reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[4][5] For our target molecule, the specific reactants are Cyclohexylhydrazine and Ethyl acetoacetate .
The reaction proceeds in two key stages:
-
Condensation: The more nucleophilic nitrogen of cyclohexylhydrazine attacks the ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate.
-
Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol, results in the formation of the stable five-membered pyrazolone ring. This reaction is often catalyzed by a small amount of acid.[5]
The final product, 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, exists in tautomeric equilibrium with its keto form, 2-Cyclohexyl-5-methyl-pyrazolidin-3-one. The enol form is generally favored due to the aromaticity of the pyrazole ring.
Comparative Analysis of Synthesis Protocols
While the core reactants remain the same, the conditions under which they are combined significantly impact reaction time, yield, purity, and overall reproducibility. We will compare four distinct protocols: a classical thermal method, two modern energy-input methods, and a catalyst-enhanced approach.
Protocol 1: Classical Synthesis via Conventional Heating (Reflux)
This is the most traditional and accessible method, relying on thermal energy to drive the reaction to completion.[6] It requires standard laboratory glassware and is often the first method attempted.
Causality: Refluxing in a suitable solvent (e.g., ethanol or acetic acid) provides the necessary activation energy for both the initial condensation and the subsequent cyclization/dehydration step. Acetic acid can act as both a solvent and an acid catalyst, accelerating the reaction.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates.[7] This method utilizes microwave irradiation to rapidly heat the reaction mixture.
Causality: Microwave energy directly interacts with polar molecules in the mixture (reactants, solvent), causing rapid, uniform heating that dramatically reduces reaction times compared to conventional reflux, which relies on slower thermal conduction. This can also minimize the formation of thermal decomposition byproducts.
Protocol 3: Ultrasound-Assisted Synthesis (Sonication)
Sonication employs high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction liquid. This process creates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates.[8][9]
Causality: The physical effects of acoustic cavitation, rather than direct thermal heating, accelerate the reaction. The intense mixing and energy transfer at the molecular level can overcome activation barriers and improve the interaction between reactants, often at lower bulk temperatures than reflux.
Protocol 4: Catalyst-Mediated Synthesis
The introduction of a catalyst can create a lower-energy reaction pathway, increasing the reaction rate and often allowing for milder conditions. For pyrazole synthesis, both Lewis and Brønsted acids can be effective.
Causality: A catalyst, such as nano-ZnO or a Lewis acid like Yb(PFO)₃, activates the carbonyl groups of the ethyl acetoacetate, making them more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1][10] This lowers the overall activation energy of the reaction, leading to faster conversions and potentially higher yields under milder conditions.
Data Presentation: Performance Comparison
The following table summarizes the expected performance of each protocol based on literature for analogous pyrazole syntheses.
| Parameter | Protocol 1: Reflux | Protocol 2: Microwave | Protocol 3: Sonication | Protocol 4: Catalyzed |
| Reaction Time | 2 - 8 hours | 5 - 15 minutes | 10 - 30 minutes | 30 minutes - 2 hours |
| Typical Yield | 70-85% | 85-95% | 88-98% | 90-95% |
| Energy Input | High (Sustained Heating) | High (Rapid, Short Burst) | Low to Medium | Low to Medium |
| Solvent | Ethanol, Acetic Acid | Ethanol, or Solvent-free | Water, Ethanol | Water, Ethanol |
| Pros | Simple equipment, well-established | Extremely fast, high yields | Fast, energy-efficient, green | High yields, mild conditions |
| Cons | Long reaction time, high energy use | Requires specialized equipment | Requires sonicator, scalability issues | Catalyst cost/preparation, removal |
Experimental Workflows and Protocols
The following diagrams and step-by-step methods provide a practical guide to implementing each synthesis.
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol.
Detailed Step-by-Step Methodologies
Protocol 1: Classical Reflux
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: Slowly add cyclohexylhydrazine (1.14 g, 10 mmol) to the stirring solution. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: A white precipitate will form. Isolate the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water (3 x 20 mL) to remove residual acetic acid. Dry the product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain pure 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol.
Protocol 2: Microwave-Assisted Synthesis
-
Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine ethyl acetoacetate (1.30 g, 10 mmol), cyclohexylhydrazine (1.14 g, 10 mmol), and ethanol (3 mL).
-
Catalyst (Optional): Add 3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at 120 °C for 10 minutes (power setting: 100-150 W).
-
Work-up: After the vessel has cooled to a safe temperature, pour the contents into 50 mL of cold water to precipitate the product.
-
Isolation & Purification: Isolate the solid by vacuum filtration, wash with cold water, and dry. Recrystallization may not be necessary due to the high purity often achieved with this method.
Reproducibility Analysis: A Guide to Consistent Results
Achieving consistent yields and purity hinges on controlling key experimental variables. Merely following a protocol is insufficient; understanding the "why" behind each parameter is crucial for troubleshooting and ensuring reproducibility.
Critical Factors Influencing Reproducibility
-
Purity of Reactants:
-
Cyclohexylhydrazine: This reactant can oxidize over time. Using freshly distilled or high-purity cyclohexylhydrazine is critical. Impurities can lead to significant side product formation and lower yields.
-
Ethyl Acetoacetate: While generally stable, ensure it is free from acidic or water impurities which can affect the reaction equilibrium.
-
-
Stoichiometry and Order of Addition:
-
A 1:1 molar ratio is theoretically required. Deviations can lead to unreacted starting material, complicating purification.
-
Adding the hydrazine slowly to the β-ketoester solution helps to control the initial exotherm of the condensation reaction, preventing potential side reactions.
-
-
Temperature and Reaction Time:
-
Under-heating (Reflux): Incomplete conversion will result, leaving starting materials in the final mixture.
-
Over-heating/Prolonged Time: Can lead to the formation of colored byproducts or degradation of the desired product, reducing both yield and purity. TLC is your most reliable tool to determine the optimal reaction endpoint.
-
-
The Work-up Process:
-
Precipitation: The rate of addition to water and the temperature of the water can influence the particle size of the precipitate. A fine precipitate can be difficult to filter and wash effectively. Pouring the reaction mixture into ice-cold water generally yields a more easily filterable solid.
-
Washing: Thoroughly washing the crude product with cold water is essential to remove any residual solvent (e.g., acetic acid) or water-soluble impurities. Residual acid can affect the stability and downstream use of the product.
-
Decision-Making Framework for Protocol Selection
Caption: A decision tree to guide the selection of the most appropriate synthesis protocol.
Conclusion
The synthesis of 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is readily achievable through the Knorr cyclocondensation reaction. While the classical reflux method is reliable and requires minimal specialized equipment, modern techniques such as microwave and ultrasound-assisted synthesis offer significant advantages in terms of speed, yield, and energy efficiency. The choice of protocol should be guided by available resources and project goals, such as throughput and green chemistry considerations.
Ultimate reproducibility, however, lies not in the protocol itself, but in the meticulous control of key variables, particularly reactant purity and reaction monitoring. By understanding the chemical principles behind the synthesis and the critical factors that govern its outcome, researchers can confidently and consistently produce high-quality material for their scientific endeavors.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5).
- Alhasan, A. A. Y., & Aldujaili, R. A. B. (2023, January 19). Ethyl Aceto Acetate as starting material for preparation pyrazol ring Derivatives. Journal of Kufa for Chemical Sciences.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023, October 2). RSC Publishing.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (n.d.).
- A simple one-pot synthesis of pyranopyrazoles scaffold. (2024, October 16). Growing Science.
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000, July 31).
- Synthesis of Pyrazole Derivatives from β-Keto Esters. (n.d.). Benchchem.
- 2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one. (2024, August 10). Smolecule.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). ResearchGate.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2025, December 18). Journal of the Brazilian Chemical Society.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- 2-cyclohexyl-5-methyl-2,3-dihydro-1H-pyrazol-3-one. (n.d.). Fluorochem.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. Retrieved from [https://vertexaisearch.cloud.gaisearch.cloud.g
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. orientjchem.org [orientjchem.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol proper disposal procedures
Comprehensive Disposal and Safety Protocol for 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
Executive Summary
As a nitrogen-rich heterocyclic compound, 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CAS: 69121-55-7) is widely utilized as a specialized intermediate and ligand in pharmaceutical drug development[1]. While highly valuable in synthesis, its pyrazole core presents specific end-of-life logistical challenges. Improper disposal of nitrogenous organic compounds can lead to the emission of toxic nitrogen oxides (NOx), contributing to environmental hazards and regulatory non-compliance[2]. This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring adherence to EPA and Resource Conservation and Recovery Act (RCRA) guidelines[3][4].
Physicochemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first analyze the compound's physicochemical properties. The presence of the pyrazole ring directly dictates its thermal degradation profile and environmental risk.
| Property | Value / Description | Operational Implication |
| Chemical Name | 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol | Defines structural hazards (Nitrogen heterocycle). |
| CAS Number | 69121-55-7 | Primary identifier for waste manifesting and tracking[1]. |
| Molecular Weight | 180.25 g/mol | Used for calculating stoichiometric combustion oxygen. |
| Physical State | Solid (typically powder/crystals) | Prone to aerosolization; requires strict dust control during cleanup[5]. |
| Toxicity Profile | Skin/Eye Irritant, potential sensitizer | Mandates specific PPE (nitrile gloves, goggles, particulate respirator)[5]. |
| Combustion Byproducts | CO, CO₂, NOx | Requires high-temperature incineration with NOx scrubbing[2][6]. |
Causality of Hazards: The nitrogen atoms within the pyrazole ring act as direct precursors to fuel-bound NOx during incineration[2]. If combusted at standard municipal waste temperatures without catalytic reduction, the compound generates smog-forming pollutants. Furthermore, as an organic solid, dust generation during accidental spills poses an immediate inhalation and dermal sensitization risk to laboratory personnel, requiring targeted mechanical containment[5].
Operational Safety & Spill Management Protocol
Before addressing terminal disposal, laboratories must be equipped to handle accidental releases. The following protocol ensures immediate containment without exacerbating the chemical hazard.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Ventilate: Isolate the spill area immediately. Ensure local exhaust ventilation (fume hoods or ambient scrubbers) is operating at maximum capacity to mitigate airborne dust accumulation[5].
-
Don Appropriate PPE: Personnel must wear splash-proof chemical goggles, a NIOSH-approved N95 or P100 particulate respirator, and double-layered nitrile gloves[5].
-
Dry Containment (No Water): Do not flush the area with water, as this can spread the contaminant and increase the surface area of exposure. Gently cover the solid spill with a damp, chemically inert absorbent pad to prevent aerosolization.
-
Mechanical Collection: Use a non-sparking tool to sweep or vacuum the material into a chemically compatible, sealable high-density polyethylene (HDPE) container[5].
-
Surface Decontamination: Wash the spill site with a mild alkaline detergent solution, followed by a water rinse. Capture all rinsate and add it to the hazardous wastewater stream.
Waste Segregation and Storage Workflows
Trustworthy disposal begins at the bench. 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol must be strictly segregated from incompatible waste streams to prevent dangerous secondary reactions.
-
Do NOT mix with Halogenated Solvents: Mixing pyrazole derivatives with chlorinated waste (e.g., Dichloromethane, Chloroform) alters the required incineration profile and risks the formation of highly toxic dioxins and furans under sub-optimal thermal conditions[2][7].
-
Do NOT mix with Strong Oxidizers: The organic nature of the cyclohexyl and methyl groups presents an acute fire risk if stored with nitrates or peroxides.
-
Labeling: Containers must be explicitly labeled as "Non-Halogenated Nitrogenous Organic Waste" with the CAS number 69121-55-7 clearly visible.
Figure 1: Decision matrix and disposal routing for pyrazole-derivative chemical waste.
Terminal Disposal Procedures (EPA/RCRA Compliance)
While 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is not specifically listed on the EPA's P-list (acute hazardous) or U-list (toxic) as a standalone commercial chemical product[3], it must be managed as a characteristic hazardous waste if it exhibits toxicity or if mixed with other hazardous solvents (40 CFR § 261.3)[4][5].
Step-by-Step Disposal Execution:
-
Waste Profiling: Conduct a comprehensive waste characterization profile. Confirm the absence of heavy metals or halogens to qualify the batch for standard nitrogenous organic incineration.
-
Manifesting: Prepare a Uniform Hazardous Waste Manifest (EPA Form 8700-22). Assign the appropriate characteristic waste codes based on the solvent matrix (e.g., D001 if the pyrazole was dissolved in ignitable solvents)[8].
-
High-Temperature Incineration: Transfer the waste via a licensed transporter to a permitted commercial Treatment, Storage, and Disposal Facility (TSDF). The incinerator must operate with a primary combustion chamber temperature of at least 800°F (routinely >800°C for modern hazardous waste) and be equipped with Selective Catalytic Reduction (SCR) technology to neutralize NOx emissions to below 50 parts per million, aligning with Clean Air Act standards[2][6].
-
Certificate of Destruction: Obtain and file the Certificate of Destruction from the TSDF. This document closes the chain of custody and acts as a self-validating record of regulatory compliance.
References
-
Material Safety Data Sheet - Cole-Parmer Source: Cole-Parmer URL:[Link]
-
Hazardous Waste Listings | EPA Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations Source: US Environmental Protection Agency (EPA) URL:[Link]
-
EPA Subpart P Regulations - HW Drugs Source: PharmWaste Technologies, Inc. URL:[Link]
-
Regulation Related to Waste Incineration Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
SECTION 20.0 - REGULATION OF INCINERATORS Source: US Environmental Protection Agency (EPA) URL:[Link]
Sources
- 1. 69121-55-7 CAS Manufactory [chemicalbook.com]
- 2. Burning Issues: Exploring the EPA’s New Rule for Trash Incineration – Cornell Journal of Law and Public Policy [publications.lawschool.cornell.edu]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. epa.gov [epa.gov]
- 7. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pwaste.com [pwaste.com]
Personal protective equipment for handling 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a systematic mitigation of molecular hazards. 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol (CAS: 69121-55-7) is a highly valuable pyrazole derivative frequently utilized in advanced drug discovery and synthetic workflows. However, its hazard profile—specifically its potential to cause systemic toxicity upon ingestion and acute irritation to the skin, eyes, and respiratory tract—requires strict operational discipline[1][2].
This guide provides a self-validating, mechanistic framework for researchers and drug development professionals to safely handle, process, and dispose of this compound.
Hazard Profiling & Mechanistic Rationale
To design an effective safety protocol, we must first understand the causality behind the chemical's risks. The compound carries specific Globally Harmonized System (GHS) classifications that dictate our engineering controls and Personal Protective Equipment (PPE)[2].
Table 1: Chemical Hazard Profile & Operational Impact
| Property / GHS Hazard | Value / Classification | Mechanistic Impact on Handling |
| CAS Number | 69121-55-7 | Unique identifier for safety tracking and waste manifesting[1]. |
| Molecular Weight | 180.25 g/mol | Low molecular weight solid; highly prone to aerosolization if milled or agitated[2]. |
| H302 | Harmful if swallowed | Mandates strict hygiene; absolutely no eating/drinking; requires careful glove doffing[2]. |
| H315 / H319 | Causes skin/serious eye irritation | Dictates the need for robust dermal and ocular barriers (nitrile gloves, tight goggles)[2]. |
| H335 | May cause respiratory irritation | Prohibits open-bench handling; mandates the use of a chemical fume hood[1][2]. |
Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is a critical line of defense. The following matrix outlines the required equipment based on the chemical's interaction with biological tissues.
Table 2: Required PPE Specifications
| PPE Category | Specification & Standard | Mechanistic Rationale | Replacement Cycle |
| Eye/Face | Snug-fitting safety goggles (EN166 / ANSI Z87.1) | Protects against H319 (serious eye irritation) from aerosolized dust or accidental splashes[2]. | Inspect daily; replace immediately if scratched or contaminated. |
| Hand Protection | Nitrile rubber gloves (min. 0.11 mm thickness, EN 374) | Prevents dermal absorption and H315 (skin irritation). Nitrile resists non-polar organic penetration[2]. | Every 2-4 hours, or immediately upon known contact. |
| Body Protection | Flame-resistant, anti-static lab coat | Mitigates electrostatic build-up which could ignite organic dust during transfer[1]. | Wash weekly or immediately post-spill. |
| Respiratory | N95/P2 particulate respirator (If outside hood) | Filters solid particulates to prevent H335 (respiratory tract irritation) during bulk transfers[1]. | Single-use or when breathing resistance increases. |
Operational Workflows & Methodologies
Trustworthy science relies on reproducible safety standards. The following step-by-step methodologies ensure that exposure risks are neutralized at every phase of your experiment.
Protocol A: Safe Handling and Weighing
-
Ventilation Verification: Ensure the chemical fume hood is fully operational with a face velocity of 80-100 fpm. Never handle this powder on an open bench[1].
-
PPE Donning Sequence: Put on the lab coat, secure safety goggles, and don nitrile gloves. Double-gloving is recommended for bulk transfers.
-
Electrostatic Mitigation: Use anti-static weighing spatulas and grounded weigh boats. Friction during the transfer of solid organic compounds can generate static electricity, causing the powder to jump and aerosolize.
-
Transfer Mechanics: Carefully transfer the solid using a slow, deliberate motion to minimize dust generation. Do not drop the powder from a height.
-
Immediate Decontamination: Wipe down the analytical balance and surrounding hood area with a solvent compatible with pyrazole derivatives (e.g., ethanol or isopropanol), followed by a water wipe[1].
Protocol B: Spill Response and Decontamination
-
Isolation: Immediately evacuate the immediate vicinity of the spill. If the spill is inside the fume hood, lower the sash to contain the aerosolized dust.
-
Containment (No Dry Sweeping): Cover the spilled solid with damp sand or a commercial absorbent pad. Crucial: Never dry-sweep the powder, as this will immediately aerosolize the irritant, exacerbating the H335 inhalation risk[2].
-
Collection: Use a non-sparking scoop to place the absorbed material into a compatible, sealable hazardous waste container.
-
Surface Wash: Wash the spill area with soap and copious amounts of water for at least 15 minutes[1].
Safety & Disposal Logic Visualization
The following diagram illustrates the logical decision tree for handling and mitigating exposure to 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol.
Workflow and logical decision tree for handling 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol.
Waste Segregation and Disposal Plan
Improper disposal of pyrazole derivatives can lead to environmental toxicity and regulatory fines. Follow this strict disposal plan:
-
Primary Containment: Place all unreacted chemical, contaminated gloves, and empty vials into a designated, chemically compatible high-density polyethylene (HDPE) waste container[2].
-
Labeling: Clearly label the container as "Hazardous Organic Solid Waste (Contains Pyrazole Derivative - Toxic/Irritant)".
-
Storage: Store the waste container locked up in a cool, dry, and well-ventilated secondary containment area, away from strong oxidizing agents[1].
-
Final Disposition: Do not flush down the sink or dispose of in standard municipal waste. Hand over the sealed containers to a licensed hazardous waste disposal contractor in accordance with local and federal environmental regulations (P501 protocol)[1][2].
References
- Safety Data Sheet - CymitQuimica. cymitquimica.com.
- 2-cyclohexyl-5-methyl-2,3-dihydro-1H-pyrazol-3-one - Fluorochem. fluorochem.co.uk.
Sources
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
